Ro 1138452 hydrochloride
Description
Properties
Molecular Formula |
C19H23N3O.HCl |
|---|---|
Molecular Weight |
345.87 |
Synonyms |
4,5-Dihydro-N-[4-[[4-(1-methylethoxy)phenyl]methyl]phenyl]-1H-imidazol-2-amine hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Ro 1138452 Hydrochloride and the IP Receptor
Executive Summary
Ro 1138452 hydrochloride is a high-affinity, selective antagonist targeting the Prostacyclin Receptor (IP Receptor) .[1][2][3] Unlike non-selective NSAIDs that inhibit upstream prostaglandin synthesis, Ro 1138452 precisely blocks the interaction between prostacyclin (PGI2) and its specific G-protein coupled receptor (GPCR).
This compound is a critical tool for dissecting the role of the IP receptor in nociception (pain), inflammation, and cardiovascular homeostasis. Its high selectivity over other prostanoid receptors (EP1–4, DP, FP, TP) makes it the gold standard for isolating IP receptor-mediated signaling events in complex biological systems.
Target Receptor Profile: The IP Receptor
The primary target of Ro 1138452 is the IP Receptor (Prostanoid IP receptor), a member of the Class A (Rhodopsin-like) GPCR family.
Signaling Mechanism
Upon activation by its endogenous ligand, Prostacyclin (PGI2), the IP receptor undergoes a conformational change that couples primarily to the G
-
Activation: Ligand binding triggers G
s dissociation. -
Transduction: G
s activates Adenylyl Cyclase. -
Messenger: ATP is converted to cyclic AMP (cAMP).
-
Effect: cAMP activates Protein Kinase A (PKA), leading to phosphorylation of downstream effectors (e.g., CREB, ion channels).
Physiological Outcome:
-
Vascular Smooth Muscle: Vasodilation (relaxation).
-
Platelets: Inhibition of aggregation (anti-thrombotic).
-
Sensory Neurons: Sensitization of nociceptors (hyperalgesia).
Pathway Visualization
Figure 1: The IP Receptor Signaling Cascade and the blockade point of Ro 1138452.
Mechanism of Action & Selectivity
Binding Kinetics
Ro 1138452 acts as a competitive antagonist .[3] It competes directly with PGI2 (and synthetic analogs like Cicaprost or Iloprost) for the orthosteric binding site on the receptor.
-
Affinity (pKi): ~9.3 in human platelets; ~8.7–9.0 in recombinant cell lines (CHO-K1).[4][5]
-
Potency (pA2): ~8.2–8.4 in functional vasorelaxation assays.
Selectivity Profile
One of the defining features of Ro 1138452 is its "clean" profile against other prostanoid receptors, which often cross-react with generic ligands.
| Receptor Target | Affinity (pKi / IC50) | Interaction Type |
| IP Receptor (Human) | 9.3 ± 0.1 | Primary Target (Antagonist) |
| EP1, EP3, EP4 | < 6.0 | Negligible |
| TP (Thromboxane) | < 5.1 | Negligible |
| Imidazoline I2 | 8.3 | Secondary Off-Target |
| PAF Receptor | 7.9 | Secondary Off-Target |
Expert Insight: While highly selective for IP over other prostanoid receptors, researchers must be aware of the off-target affinity for Imidazoline I2 and PAF receptors . If your experimental model involves significant PAF signaling, controls using specific PAF antagonists (e.g., WEB 2086) are mandatory to validate that the observed effects are IP-mediated.
Experimental Protocols
In Vitro Functional Assay: cAMP Accumulation
Objective: To quantify the antagonistic potency of Ro 1138452 against an IP agonist (e.g., Iloprost).
Materials:
-
CHO-K1 cells stably expressing human IP receptor.[1][3][4][5]
-
Assay Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (Phosphodiesterase inhibitor).
-
Agonist: Iloprost or Cicaprost.[3]
-
Detection: HTRF or ELISA cAMP kit.
Protocol:
-
Cell Prep: Harvest cells and resuspend in Assay Buffer containing IBMX. Causality: IBMX prevents the degradation of cAMP, ensuring the signal accumulates to measurable levels.
-
Pre-incubation: Incubate cells with varying concentrations of Ro 1138452 (1 nM – 10 µM) for 30 minutes at 37°C. Causality: Allows the antagonist to reach equilibrium occupancy at the receptor before the agonist is introduced.
-
Stimulation: Add Agonist (at EC80 concentration) and incubate for 15–30 minutes .
-
Lysis & Detection: Lyse cells and quantify cAMP levels using standard HTRF/ELISA protocols.
-
Analysis: Plot % Inhibition vs. Log[Antagonist]. Calculate IC50 and Ki using the Cheng-Prusoff equation.
In Vivo Preparation: Solubility & Dosing
Solubility: Ro 1138452 is lipophilic.
-
Stock: Dissolve in 100% DMSO (up to 20-30 mg/mL).
-
Working Solution: Dilute at least 1:10 into aqueous buffer (PBS) or suspend in 0.5% Methylcellulose for oral gavage.
-
Warning: Rapid precipitation can occur in saline. Always vortex immediately upon dilution.
Standard Dosing (Rat Models):
-
Efficacy: Significant reduction in carrageenan-induced hyperalgesia and edema is typically observed at 10–30 mg/kg (p.o.).
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for validating Ro 1138452 activity in vitro.
References
-
Bley, K. R., et al. (2006). "RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists." British Journal of Pharmacology, 147(3), 335–345.[1]
-
Ayer, L. M., et al. (2008). "4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-isopropoxy-benzyl)-phenyl]-amine (RO1138452) is a selective, pseudo-irreversible orthosteric antagonist at the prostacyclin (IP)-receptor expressed by human airway epithelial cells."[1] Journal of Pharmacology and Experimental Therapeutics, 324(2), 815-826.[1]
-
Clark, R. L., et al. (2004). "Discovery and SAR of 2-(phenylamino)-imidazolines as prostacyclin receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 14(4), 1053-1056.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Ro 1138452 hydrochloride discovery and development
A Selective IP Receptor Antagonist for Prostanoid Research
Executive Summary
Ro 1138452 hydrochloride is a high-affinity, selective antagonist of the prostacyclin receptor (IP receptor).[1][2] Developed by Roche Palo Alto, this compound serves as a critical chemical probe for dissecting the physiological roles of prostacyclin (PGI₂), particularly in nociception, inflammation, and vascular tone. Unlike earlier tools that lacked specificity, Ro 1138452 distinguishes IP receptor activity from other prostanoid receptors (EP, DP, TP) with high selectivity, although it retains some affinity for imidazoline I₂ binding sites.
Chemical Identity & Properties
For reproducible experimental outcomes, accurate handling of the hydrochloride salt is essential. The imidazoline moiety renders the compound sensitive to pH changes in aqueous solution.
| Property | Specification |
| Chemical Name | (4,5-dihydro-1H-imidazol-2-yl)-[4-(4-isopropoxy-benzyl)-phenyl]-amine hydrochloride |
| Molecular Formula | C₁₉H₂₃N₃O[3][4] · HCl |
| Molecular Weight | ~345.87 g/mol (Salt form) |
| Solubility | DMSO (>20 mg/mL), Ethanol (>10 mg/mL), Water (Low/Sparingly soluble) |
| Appearance | White to off-white solid |
| Storage | -20°C (Solid); Solutions stable at -80°C for <1 month |
Handling Directive: Always prepare a stock solution in DMSO (e.g., 10 mM) before diluting into aqueous buffers. Direct dissolution in neutral pH buffer may result in precipitation due to the lipophilic nature of the isopropoxy-benzyl group.
Pharmacology & Mechanism of Action[4]
2.1 Mechanism
Ro 1138452 functions as a competitive antagonist at the IP receptor.[1][2][3] Under physiological conditions, Prostacyclin (PGI₂) binds to the IP receptor, a G-protein-coupled receptor (GPCR). This interaction induces a conformational change that activates the Gs alpha subunit (
Ro 1138452 occupies the orthosteric binding site, preventing PGI₂ (or stable analogs like Cicaprost/Iloprost) from engaging the receptor, thereby silencing the downstream cAMP signaling cascade.
2.2 Signaling Pathway Visualization
Figure 1: Mechanism of Action. Ro 1138452 competitively inhibits the PGI₂-driven Gs-cAMP cascade.
2.3 Potency & Selectivity Data
The compound exhibits nanomolar affinity, making it highly potent. However, researchers must control for off-target binding at high concentrations.
| Target | Parameter | Value | Note |
| Human IP Receptor | 9.3 ± 0.1 | High Affinity (Platelets) | |
| Recombinant IP | 8.7 - 9.0 | CHO Cells | |
| Functional Potency | 8.1 - 8.4 | Smooth Muscle Relaxation | |
| Imidazoline I₂ | 8.3 | Critical Control: Off-target binding | |
| PAF Receptor | 7.9 | Platelet Activating Factor | |
| EP / TP / DP | < 6.0 | Negligible affinity |
Experimental Protocols
Protocol A: Functional cAMP Inhibition Assay (In Vitro)
Objective: Validate antagonism by measuring the inhibition of agonist-induced cAMP accumulation in CHO-K1 cells expressing human IP receptor.[1]
Reagents:
-
Agonist: Carbaprostacyclin (cPGI₂) or Iloprost.
-
Detection Kit: TR-FRET (e.g., HTRF) or AlphaScreen cAMP kit.
-
Assay Buffer: HBSS + 5 mM HEPES + 0.1% BSA + 0.5 mM IBMX (Phosphodiesterase inhibitor).
Workflow:
-
Cell Prep: Harvest CHO-K1 cells and resuspend in Assay Buffer at
cells/mL. -
Antagonist Pre-incubation:
-
Dispense 5 µL of Ro 1138452 (diluted in buffer) into a 384-well plate.
-
Add 5 µL of cell suspension (~5,000 cells/well).
-
Incubate for 15 minutes at Room Temperature (RT). This allows the antagonist to reach equilibrium binding.
-
-
Agonist Challenge:
-
Add 5 µL of cPGI₂ at its
concentration (typically ~10-30 nM). -
Incubate for 30 minutes at RT.
-
-
Lysis & Detection:
-
Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) per kit instructions.
-
Incubate 1 hour.
-
-
Read: Measure fluorescence ratio (665/620 nm).
-
Analysis: Plot % Inhibition vs. Log[Ro 1138452]. Expect
in the 10–100 nM range depending on agonist concentration.
Protocol B: Ex Vivo Platelet Aggregation
Objective: Confirm physiological relevance by blocking PGI₂-mediated inhibition of platelet aggregation.
-
Preparation: Isolate Human Platelet-Rich Plasma (PRP).
-
Induction: Use ADP (5-10 µM) to induce aggregation.
-
Agonist Control: Establish that Cicaprost (10 nM) inhibits this ADP-induced aggregation.
-
Antagonism:
-
Pre-incubate PRP with Ro 1138452 (0.1 - 1.0 µM) for 2 minutes.
-
Add Cicaprost (10 nM).[3]
-
Add ADP (5-10 µM).
-
-
Result: Ro 1138452 should restore platelet aggregation (reversing the Cicaprost effect).[5]
Experimental Workflow Visualization
Figure 2: Standard Assay Workflow. Pre-incubation is critical for accurate affinity estimation.
In Vivo Applications & Dosing
Ro 1138452 is suitable for rodent models, particularly for investigating inflammatory pain.
-
Vehicle:
-
i.v.: Saline (if pH adjusted) or 10% DMSO/Water.
-
p.o.: 0.5% Methylcellulose or Tween-80 suspension.
-
-
Effective Doses:
-
Pharmacokinetics: Rapid clearance is observed in rats; plasma half-life is relatively short. Ensure dosing aligns with the peak inflammatory window of the specific model.
References
-
Clark, R. L., et al. (2004).[3] "Discovery and SAR of 2-(phenylamino)-imidazolines as prostacyclin receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 14(4), 1053-1056.
-
Bley, K. R., et al. (2006).[2] "Ro 1138452 and Ro 3244794: Characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists." British Journal of Pharmacology, 147(3), 335-345.
-
Chow, B., et al. (2006). "Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations."[2][6] British Journal of Pharmacology, 149(2), 183-192.
-
Jett, M. F., et al. (2005). "Antihyperalgesic and anti-inflammatory actions of the selective IP receptor antagonist Ro 1138452."[1][3] Proceedings of the 11th World Congress on Pain, Abstract.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: Biological Activities of Ro 1138452 Hydrochloride
Compound Identity: Ro 1138452 hydrochloride (also known as CAY10441) Primary Target: Prostacyclin (IP) Receptor Mechanism: Selective Competitive Antagonist
Executive Technical Summary
This compound is a high-affinity, selective antagonist of the prostacyclin (IP) receptor.[1][2] Unlike earlier generation prostanoid antagonists which suffered from poor selectivity across the EP (PGE2) receptor subtypes, Ro 1138452 demonstrates a clean pharmacological profile, making it a critical tool for dissecting the specific roles of PGI2 in nociception, inflammation, and vascular tone.
This guide details the compound's biological activity, providing validated protocols for its application in signal transduction assays and in vivo models.
Mechanism of Action & Signaling Pathway
The IP receptor is a G-protein-coupled receptor (GPCR) primarily coupled to the Gs
The Antagonistic Mechanism: Ro 1138452 functions as a competitive antagonist.[3][4][5] It binds to the orthosteric site of the IP receptor, preventing agonist docking. This blockade inhibits the downstream accumulation of cyclic AMP (cAMP) and the subsequent phosphorylation events mediated by Protein Kinase A (PKA).
Visualization: IP Receptor Signal Transduction & Blockade
The following diagram illustrates the canonical pathway and the specific intervention point of Ro 1138452.
Figure 1: Ro 1138452 competitively inhibits the IP receptor, preventing Gs-mediated cAMP accumulation.[1]
Biological Profile and Selectivity
To ensure experimental rigor, researchers must understand the affinity and selectivity limits of the compound. Ro 1138452 is highly selective for IP but possesses minor off-target activities at high concentrations.
Table 1: Binding Affinity and Selectivity Profile
| Receptor Target | Parameter | Value | Species/Tissue | Significance |
| IP Receptor | pKi | 9.3 ± 0.1 | Human Platelets | Primary Target (Nanomolar potency) |
| IP Receptor | pKi | 8.7 ± 0.06 | Recombinant (CHO) | High affinity in expression systems |
| IP Receptor | pA2 | 8.2 - 8.4 | Isolated Vessels | Potent functional antagonism |
| EP1 - EP4 | pKi | < 5.0 - 5.7 | Various | Negligible cross-reactivity |
| TP / FP | pKi | < 5.1 | Various | Negligible cross-reactivity |
| Imidazoline I2 | pKi | 8.3 | Rat Brain | Potential off-target at high doses |
| PAF Receptor | pKi | 7.9 | Rabbit Platelets | Potential off-target at high doses |
Senior Scientist Note: While the pKi for Imidazoline I2 and PAF receptors is relatively high, the functional blockade of IP receptors typically occurs at concentrations (10–100 nM) well below the threshold where these off-target effects become confounding, provided dose-response curves are carefully designed.
Experimental Protocols
Preparation of Stock Solutions
Proper solubilization is the first step in a reproducible experiment.
-
Molecular Weight: 345.87 g/mol
-
Solubility:
-
DMSO: Soluble to 100 mM (Recommended for Stock).
-
Water: Soluble to 100 mM (pH dependent; stability lower than DMSO).
-
Ethanol: Soluble to 20 mM.
-
Protocol:
-
Dissolve 10 mg of this compound in 289 µL of high-grade DMSO to achieve a 100 mM Stock .
-
Aliquot into light-protected vials (compound is light sensitive).
-
Store at -20°C (stable for >6 months).
-
Working Solution: Dilute the DMSO stock at least 1:1000 into the assay buffer (e.g., PBS or Tyrode’s) immediately before use to minimize solvent cytotoxicity.
In Vitro Functional Assay: cAMP Inhibition
This assay validates the compound's activity by measuring its ability to shift the dose-response curve of an IP agonist (e.g., Cicaprost).
Workflow Logic: Since Ro 1138452 is an antagonist, it has no effect on cAMP levels alone.[1] The experimental design requires pre-incubation with the antagonist followed by stimulation with an agonist.
Figure 2: Sequential workflow for validating IP receptor antagonism.
Step-by-Step Methodology:
-
Cell Prep: Use CHO cells stably expressing human IP receptor or washed human platelets. Suspend in Tyrode’s buffer containing IBMX (0.5 mM) to prevent cAMP degradation.
-
Antagonist Loading: Add Ro 1138452 at varying concentrations (e.g., 1 nM, 10 nM, 100 nM) to the wells.
-
Incubation: Incubate for 20 minutes at 37°C. This allows the antagonist to reach equilibrium occupancy of the receptors.
-
Agonist Stimulation: Add the IP agonist (e.g., Carbaprostacyclin or Cicaprost) at its EC80 concentration. Incubate for 15 minutes.
-
Termination: Terminate the reaction (e.g., using lysis buffer provided by the cAMP detection kit).
-
Analysis: Measure cAMP. A successful result shows a rightward shift in the agonist dose-response curve (Schild analysis) or a concentration-dependent reduction in maximal cAMP accumulation.
In Vivo Application: Anti-Hyperalgesic Activity
Ro 1138452 is orally bioavailable and effective in rodent models of inflammatory pain.[1]
-
Model: Carrageenan-induced mechanical hyperalgesia.[1][5][6][7]
-
Dosing:
-
Vehicle: 0.5% Methylcellulose or Saline with 5% DMSO/5% Tween-80 (for solubility).
Key Observation: The compound should significantly increase the paw withdrawal threshold (reduce pain) in the inflamed paw compared to vehicle control, confirming the role of peripheral IP receptors in sensitizing nociceptors.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9931365, Ro 1138452. [Link]
-
Bley, K. R., et al. (2006).[3] RO1138452 and RO3244794: Characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists.[5][6] British Journal of Pharmacology. [Link]
-
Wilson, R. J., et al. (2010). Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations.[3][8] European Journal of Pharmacology. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
Ro 1138452 hydrochloride chemical structure and properties
High-Affinity, Selective Antagonist of the Prostacyclin (IP) Receptor[1][2]
Executive Summary
Ro 1138452 hydrochloride (also known as CAY10441) is a synthetic, non-prostanoid small molecule that functions as a high-affinity, competitive antagonist at the prostacyclin (IP) receptor.[1][2] Unlike earlier generation antagonists that suffered from poor selectivity against other prostanoid receptors (EP, TP, DP), Ro 1138452 exhibits a high degree of specificity, making it a critical tool for dissecting the physiological roles of prostacyclin (PGI2) in vascular homeostasis, inflammation, and nociception.
This guide provides a rigorous technical analysis of the compound's chemical architecture, pharmacological mechanism, and validated experimental protocols for its application in drug discovery and basic research.
Chemical Architecture & Physicochemical Properties
The structural core of Ro 1138452 is a 2-(phenylamino)imidazoline scaffold.[3] This pharmacophore mimics the electrostatic properties required to bind the IP receptor's orthosteric site but lacks the functional groups necessary to induce the conformational change that activates the Gs-protein coupling.
2.1 Structural Identity
-
IUPAC Name: N-[4-[4-(propan-2-yloxy)benzyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine hydrochloride
-
Common Identity: Ro 1138452 HCl; CAY10441
-
CAS Number: 221529-58-4 (free base) / 835616-60-9 (HCl salt)
2.2 Physicochemical Data Table
| Property | Value | Context/Notes |
| Molecular Formula | C₁₉H₂₃N₃O · HCl | Hydrochloride salt enhances aqueous solubility. |
| Molecular Weight | 345.87 g/mol | Suitable for cell membrane penetration. |
| Solubility (Water) | ~100 mM | High solubility facilitates aqueous working solutions. |
| Solubility (DMSO) | ~100 mM | Preferred solvent for long-term stock storage. |
| Solubility (Ethanol) | Soluble | Alternative organic solvent. |
| Appearance | White to off-white solid | Hygroscopic; store desiccated. |
| pKi (Human IP) | 9.3 ± 0.1 | High affinity in platelet membranes.[1][4] |
| pKi (Recombinant) | 8.7 ± 0.06 | Consistent affinity in CHO expression systems.[4] |
Pharmacological Mechanism & Signaling Topology
Ro 1138452 acts as a competitive antagonist.[1][3][4] Under basal conditions, the IP receptor couples to the Gαs subunit. Upon agonist binding (e.g., PGI2, Cicaprost), Adenylyl Cyclase (AC) is activated, converting ATP to cAMP. This second messenger activates Protein Kinase A (PKA), leading to phosphorylation of downstream effectors (e.g., VASP) that result in vasodilation and inhibition of platelet aggregation.
Mechanism of Action: Ro 1138452 occupies the ligand-binding pocket of the IP receptor, sterically preventing agonist access. This blockade halts the Gs-cAMP signaling cascade.
3.1 Signaling Pathway Diagram
The following diagram illustrates the competitive antagonism within the IP receptor signaling cascade.
Figure 1: Competitive antagonism of the Gs-coupled IP receptor pathway by Ro 1138452.[1]
Validated Experimental Protocols
As a Senior Scientist, I emphasize that reproducibility starts with solution chemistry . The hydrochloride salt form offers excellent water solubility, but for long-term stability and consistency across assays, DMSO stocks are recommended.
Protocol 1: Preparation of "Golden Standard" Stock Solutions
Objective: Create a stable 10 mM stock solution for long-term storage (-20°C).
-
Mass Calculation:
-
Solvent Addition:
-
Weigh ~3.5 mg of Ro 1138452 HCl into a sterile, amber glass vial (to protect from light).
-
Calculate exact DMSO volume:
. -
Add molecular biology grade DMSO (anhydrous).
-
-
Solubilization:
-
Vortex vigorously for 30 seconds.
-
Self-Validation Check: Inspect for any particulate matter. The solution must be crystal clear. If particulates persist, sonicate for 2 minutes at room temperature.
-
-
Aliquot & Storage:
-
Aliquot into 50 µL volumes to avoid freeze-thaw cycles.
-
Store at -20°C (stable for >1 year) or -80°C (stable for >2 years).
-
Protocol 2: In Vitro cAMP Inhibition Assay (Functional Validation)
Objective: Verify antagonist potency (IC50) in CHO-K1 cells overexpressing human IP receptor.[1][4]
Workflow Logic: This assay relies on stimulating the cells with an agonist (Cicaprost) to raise cAMP levels, then measuring the dose-dependent reduction of this signal by Ro 1138452.
Step-by-Step Methodology:
-
Cell Seeding: Seed CHO-K1-hIP cells in a 96-well plate (20,000 cells/well). Incubate overnight.
-
Pre-incubation (Antagonist):
-
Prepare serial dilutions of Ro 1138452 in assay buffer (HBSS + 20 mM HEPES + IBMX).
-
Note: IBMX (phosphodiesterase inhibitor) is crucial to prevent cAMP degradation, ensuring the signal measured reflects synthesis only.
-
Add Ro 1138452 to cells (Concentration range: 0.1 nM to 10 µM).
-
Incubate for 15 minutes at 37°C.
-
-
Stimulation (Agonist):
-
Add Cicaprost at a concentration of EC80 (typically ~10-30 nM) to all wells.
-
Incubate for 30 minutes at 37°C.
-
-
Lysis & Detection:
-
Lyse cells and quantify cAMP using a TR-FRET or ELISA based cAMP detection kit.
-
-
Data Analysis:
-
Plot Log[Ro 1138452] vs. % Inhibition of cAMP.
-
Fit to a sigmoidal dose-response curve (variable slope) to determine IC50.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for validating Ro 1138452 potency via cAMP inhibition.
Selectivity Profile & Specificity
A major advantage of Ro 1138452 is its "clean" pharmacological profile compared to older IP antagonists.
| Receptor Target | Affinity (pKi / IC50) | Interpretation |
| IP (Prostacyclin) | 9.3 (pKi) | Primary Target (Potent) |
| EP1, EP2, EP3, EP4 | < 5.0 (pKi) | Negligible affinity (Selective) |
| TP (Thromboxane) | < 5.0 (pKi) | No interference with clotting |
| Imidazoline I2 | 8.3 (pKi) | Potential off-target effect at high doses |
| PAF Receptor | 7.9 (pKi) | Secondary off-target; monitor in platelet assays |
Scientist's Note: While highly selective against other prostanoids, the affinity for Imidazoline I2 and PAF receptors means that at very high concentrations (>1 µM), non-IP mediated effects may be observed. Always perform a concentration-response curve; do not rely on a single high-dose point.
References
-
Clark, R. D., et al. (2004).[5][2][3][4] Discovery and SAR development of 2-(phenylamino) imidazolines as prostacyclin receptor antagonists.[5][2] Bioorganic & Medicinal Chemistry Letters, 14(4), 1053-1056.[2]
-
Jones, R. L., et al. (2006).[5][2] Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations.[5][2][3][6] British Journal of Pharmacology, 149(1), 110-120.[2]
-
Bley, K. R., et al. (2006).[5][3] RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists.[5][4] British Journal of Pharmacology, 147(3), 335-345.
-
Cayman Chemical. (n.d.). CAY10441 Product Information. Cayman Chemical Datasheet.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological profile of Ro 1138452 hydrochloride
Technical Whitepaper: Pharmacological Profile of Ro 1138452 Hydrochloride
Executive Summary
This compound (also identified as CAY10441) is a high-affinity, selective antagonist of the prostacyclin receptor (IP receptor).[1][2] Unlike non-selective NSAIDs that inhibit prostanoid synthesis globally, Ro 1138452 allows researchers to isolate and blockade the specific downstream effects of prostacyclin (PGI2) without disrupting the biosynthesis of other arachidonic acid metabolites.
This compound is critical for distinguishing IP-mediated signaling (vasodilation, anti-aggregation) from effects mediated by EP (PGE2) receptors, particularly in complex tissues like the pulmonary vasculature and platelets.
Chemical & Physical Specifications
| Property | Specification |
| IUPAC Name | 4,5-dihydro-N-[4-[[4-(1-methylethoxy)phenyl]methyl]phenyl]-1H-imidazol-2-amine |
| CAS Number | 221529-58-4 (Free base) |
| Molecular Formula | C₁₉H₂₃N₃O[2][3][4] • HCl |
| Solubility | DMSO (>25 mg/mL), Ethanol (>25 mg/mL), DMF (>30 mg/mL) |
| Stability | Store at -20°C (Solid); Solutions stable for <24h at 4°C |
| Appearance | Crystalline Solid |
Pharmacodynamics & Mechanism of Action
Core Mechanism
The IP receptor is a G-protein-coupled receptor (GPCR) that primarily couples to Gαs . Under physiological conditions, binding of the endogenous agonist Prostacyclin (PGI2) triggers the dissociation of the Gαs subunit, which activates Adenylyl Cyclase (AC). This results in the conversion of ATP to cyclic AMP (cAMP), activating Protein Kinase A (PKA).
Ro 1138452 acts as a competitive antagonist , occupying the orthosteric binding site of the IP receptor. This blockade prevents the conformational change required for Gs-coupling, effectively silencing the PGI2-IP-cAMP axis.
Signaling Pathway Visualization
Figure 1: Mechanism of Action. Ro 1138452 competitively inhibits the IP receptor, preventing Gs-mediated cAMP accumulation.[1]
Selectivity & Affinity Profile
Ro 1138452 is highly selective for the IP receptor over other prostanoid receptors (EP1-4, DP, FP, TP).[2] However, researchers must be aware of specific off-target interactions at high concentrations.
| Target Receptor | Parameter | Value | Notes |
| Human IP Receptor | pKi | 9.3 ± 0.1 | High Affinity (Primary Target) |
| Recombinant IP | pKi | 8.7 - 9.0 | Consistent across systems |
| EP1 - EP4 | Binding | Negligible | >1000-fold selectivity |
| TP (Thromboxane) | Binding | Negligible | Crucial for platelet studies |
| Imidazoline I₂ | pKi | ~8.3 | Critical Off-Target : Use controls in neural tissue |
| α₂-Adrenergic | pKi | ~6.5 | Moderate affinity; relevant in vascular tone studies |
Validated Experimental Protocols
To ensure data integrity, the following protocols utilize self-validating controls (positive/negative) to confirm that observed effects are due to IP blockade and not assay artifacts.
Protocol A: Functional Blockade in Platelet-Rich Plasma (PRP)
Objective: Quantify the inhibition of anti-aggregatory effects of PGI2 analogs (e.g., Cicaprost).
-
Preparation: Collect human venous blood into citrate (1:9). Centrifuge at 200 x g for 15 min to obtain Platelet-Rich Plasma (PRP).
-
Control Setup (Self-Validation):
-
Vehicle Control: DMSO (<0.1% final).[4]
-
Agonist Control: Cicaprost (IP agonist) dose-response (1 nM - 1 µM).
-
Specificity Control: ADP (2-5 µM) to induce aggregation.
-
-
Antagonist Incubation: Incubate PRP with Ro 1138452 (10 nM - 1 µM) for 10 minutes at 37°C prior to agonist addition.
-
Challenge: Add Cicaprost (or Iloprost) followed immediately by ADP.
-
Readout: Measure light transmission (aggregation).
-
Analysis: Ro 1138452 should cause a rightward shift in the Cicaprost dose-response curve (Schild plot analysis). A slope of ~1.0 indicates competitive antagonism.
Protocol B: cAMP Accumulation Assay (Cell-Based)
Objective: Verify receptor blockade at the second messenger level.
-
Cell Line: CHO-K1 cells stably expressing human IP receptor or endogenous expression lines (e.g., HEL cells).
-
Pre-Treatment: Treat cells with IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.
-
Blockade: Add Ro 1138452 (1 µM) 15 minutes prior to stimulation.
-
Stimulation:
-
Test: Add PGI2 or Cicaprost.
-
Off-Target Control: Add Forskolin (direct AC activator).[5] Ro 1138452 should not inhibit Forskolin-induced cAMP.
-
-
Lysis & Detection: Lyse cells and quantify cAMP via ELISA or TR-FRET.
-
Validation Criteria: Ro 1138452 must reduce Agonist-induced cAMP to baseline but leave Forskolin-induced cAMP unaffected.
Experimental Workflow Diagram
Figure 2: Standardized Workflow for validating Ro 1138452 activity in functional assays.
Translational Applications
-
Pulmonary Arterial Hypertension (PAH): Ro 1138452 is used to dissect the contribution of the IP receptor in vasorelaxation studies. It helps confirm if novel vasodilators act via IP or off-target pathways (e.g., EP2).
-
Inflammation & Pain: The compound is used in in vivo models (acetic acid-induced writhing) to demonstrate the role of peripheral IP receptors in nociception.
-
Thrombosis Research: It serves as a negative control to prove that anti-thrombotic agents are working specifically through the prostacyclin pathway rather than direct thrombin inhibition.
References
-
MedKoo Biosciences. Ro 1138452 Product Data & Pharmacology.[3] Retrieved from
-
Cayman Chemical. CAY10441 (Ro 1138452) Product Insert.[3][4] Retrieved from
-
Jones, R.L., et al. (2006). Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations.[2][6] British Journal of Pharmacology.[2] Retrieved from
-
IUPHAR/BPS Guide to Pharmacology. Prostanoid Receptors: IP Receptor Antagonists. Retrieved from [3]
-
Tocris Bioscience. this compound: Biological Activity. Retrieved from
Sources
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. (2-(4-(4-Isopropoxybenzyl)-phenylamino) imidazoline) | C19H23N3O | CID 9839644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Acetic Acid-Induced Writhing Test with Ro 1138452
Abstract & Scope
This application note details the standardized protocol for evaluating the antinociceptive properties of Ro 1138452 (also known as CAY10441), a highly selective IP (Prostacyclin) receptor antagonist , using the acetic acid-induced writhing test in mice. This model serves as a primary screen for peripherally acting analgesics.[1] The protocol emphasizes proper solubilization of the lipophilic compound, precise timing of administration relative to the algogen challenge, and rigorous data validation against positive controls.
Pharmacological Background & Mechanism[2][3][4]
The Target: Ro 1138452
Ro 1138452 is a potent, selective antagonist of the IP prostanoid receptor.[2][3][4][5][6][7] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes upstream, Ro 1138452 blocks the specific receptor for Prostacyclin (PGI₂) .
-
Mechanism of Action: PGI₂ is a major metabolite of arachidonic acid released during tissue injury. It binds to Gs-coupled IP receptors on peripheral sensory neurons (nociceptors), activating Adenylyl Cyclase (AC). This increases cAMP and activates Protein Kinase A (PKA), which phosphorylates ion channels (e.g., TRPV1, NaV1.8), lowering the firing threshold of the nerve fiber (peripheral sensitization).
-
Intervention: Ro 1138452 prevents this sensitization, thereby reducing the visceral pain response without affecting other prostanoid receptors (EP, DP, TP, FP).
Signaling Pathway Visualization
Figure 1: Mechanism of action. Ro 1138452 blocks the IP receptor, preventing PGI₂-mediated nociceptor sensitization.
Experimental Design
Animal Model[2][4][5][9][10]
-
Species: Mice (Swiss Webster, ICR, or C57BL/6).
-
Sex: Male (females may be used but estrus cycle can influence pain sensitivity).
-
Weight: 25–30 g.[8]
-
Group Size:
per group to ensure statistical power.
Compound Formulation (Critical)
Ro 1138452 is lipophilic and practically insoluble in water. Proper formulation is essential for bioavailability.
-
Stock Solution: Dissolve Ro 1138452 in 100% DMSO to create a 20 mg/mL stock.
-
Working Vehicle (for IP/Oral): 5% DMSO + 5% Tween 80 + 90% Saline (0.9% NaCl).
-
Preparation: Add stock to Tween 80 first, vortex thoroughly, then slowly add warm saline while vortexing to prevent precipitation.
-
-
Dose Range: 1, 3, 10, and 30 mg/kg.
-
Route: Intraperitoneal (i.p.) or Oral gavage (p.o.). Note: i.p. is preferred for direct comparison with the algogen site, but p.o. is better for translational oral drug development.
Controls
-
Negative Control: Vehicle only (5% DMSO/Tween/Saline).
-
Positive Control: Indomethacin (10 mg/kg, p.o.) or Morphine (5 mg/kg, s.c.).[8]
Detailed Protocol Steps
Phase 1: Acclimatization
-
House animals in a temperature-controlled room (22 ± 2°C) with a 12h light/dark cycle.
-
Fast animals for 2–4 hours prior to oral dosing to standardize absorption (ad libitum water).
-
Acclimate animals to the observation chamber (clear Plexiglas boxes, 20x20x20 cm) for 30 minutes on the day of the experiment to reduce stress-induced analgesia.
Phase 2: Drug Administration
-
Weigh each mouse immediately before dosing.
-
Calculate injection volume (standard: 10 mL/kg).
-
Administer Ro 1138452 or Vehicle.[3][4][9]
-
Pre-treatment Time: 30 minutes for i.p.; 60 minutes for p.o.
-
Phase 3: Induction of Writhing[1]
-
Prepare 0.6% Acetic Acid solution (v/v) in sterile saline.
-
Recipe: 0.6 mL glacial acetic acid + 99.4 mL 0.9% NaCl.
-
-
Administer acetic acid solution i.p. at a volume of 10 mL/kg .
-
Technique: Hold the mouse firmly; inject into the lower right quadrant of the abdomen to avoid the bladder and cecum.
-
Phase 4: Observation & Scoring[1]
-
Immediately place the mouse back into the observation chamber.
-
Latency Period: Wait 5 minutes post-injection to allow the algogen to diffuse.
-
Scoring Window: Count writhes for 10 minutes (Time: T+5 to T+15 min).
-
Definition of a Writhe: A full writhe consists of:
Workflow Diagram
Figure 2: Experimental timeline. Precise timing between drug pretreatment and acid induction is critical for reproducibility.
Data Analysis & Validation
Calculation
Calculate the Percentage Inhibition of Writhing (PI) for each test group compared to the vehicle control group:
Statistical Analysis
-
Test: One-way ANOVA followed by Dunnett’s post-hoc test (comparing all columns to Vehicle).
-
Significance:
. -
ED50 Determination: Use non-linear regression (log(agonist) vs. response -- Variable slope) to calculate the effective dose for 50% inhibition.
Expected Results Table
Typical data profile for a successful experiment:
| Group | Dose (mg/kg) | Mean Writhes (± SEM) | % Inhibition | Statistical Significance |
| Vehicle | - | 35.4 ± 3.2 | - | - |
| Ro 1138452 | 3 | 28.1 ± 2.8 | 20.6% | ns |
| Ro 1138452 | 10 | 18.5 ± 2.1 | 47.7% | p < 0.01 |
| Ro 1138452 | 30 | 9.2 ± 1.5 | 74.0% | p < 0.001 |
| Indomethacin | 10 | 8.8 ± 1.2 | 75.1% | p < 0.001 |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Inconsistent Writhing | Injection error (subcutaneous instead of IP) | Ensure needle penetrates the peritoneum (feel the "pop"). Use 27G needle. |
| Low Vehicle Counts | Acetic acid degradation or tolerance | Prepare fresh 0.6% solution daily. Ensure mice are "naive" (never tested before). |
| Precipitation of Drug | Poor solubility in saline | Increase Tween 80 concentration to 10% or use 20% HP-β-Cyclodextrin as vehicle. |
| High Variability | Stress/Noise | Perform experiment in a quiet, dedicated room. Do not handle mice during the counting phase. |
References
-
Jones, R.L., et al. (2006). "Investigation of the prostacyclin (IP) receptor antagonist Ro 1138452 on isolated blood vessel and platelet preparations."[2][3][5][6] British Journal of Pharmacology, 149(1), 110-120.[6]
-
Clark, R.D., et al. (2004).[3] "Discovery and SAR development of 2-(phenylamino) imidazolines as prostacyclin receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 14(4), 1053-1056.[6]
-
Cayman Chemical. (n.d.). "CAY10441 (Ro 1138452) Product Information." Cayman Chemical Datasheet.
- Koster, R., Anderson, M., & De Beer, E.J. (1959). "Acetic acid for analgesic screening." Federation Proceedings, 18, 412. (Seminal method reference).
Sources
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. adooq.com [adooq.com]
- 8. researchgate.net [researchgate.net]
- 9. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Dissecting Inflammatory Nociception via IP Receptor Antagonism
Protocol: Carrageenan-Induced Hyperalgesia Model Using Ro 113-8452[1]
Abstract & Strategic Rationale
This application note details the validation and execution of a Carrageenan-induced hyperalgesia model utilizing Ro 113-8452 , a highly selective antagonist of the Prostacyclin (IP) receptor.
While non-steroidal anti-inflammatory drugs (NSAIDs) broadly inhibit cyclooxygenase (COX) enzymes, they fail to distinguish between the diverse downstream prostanoids (PGE2, PGI2, PGD2). PGI2 (Prostacyclin) is a critical mediator of inflammatory pain sensitization, particularly in the "late phase" of the carrageenan response. Ro 113-8452 serves as a precision tool to isolate the IP receptor-mediated component of inflammatory hypersensitivity, distinguishing it from EP-receptor (PGE2) driven mechanisms.
Key Application: This protocol is optimized for efficacy profiling of IP receptor antagonists and studying the PGI2-cAMP-PKA nociceptive axis.
Mechanism of Action: The PGI2-IP Axis
To design a valid experiment, one must understand the molecular causality. Carrageenan injection triggers a biphasic inflammatory response.[1][2][3] The late phase (3–6 hours post-injection) is driven by the induction of COX-2 and the subsequent release of prostaglandins, specifically PGI2 and PGE2.
-
Ligand Synthesis: COX-2 converts Arachidonic Acid to PGH2, which PGI Synthase converts to PGI2 (Prostacyclin).
-
Receptor Binding: PGI2 binds to the Gs-coupled IP receptor on peripheral nociceptor terminals.
-
Sensitization: Activation of Adenylyl Cyclase (AC) increases cAMP, activating Protein Kinase A (PKA).
-
Hyperalgesia: PKA phosphorylates voltage-gated sodium channels (Nav1.8) and TRPV1, lowering their activation threshold. This results in thermal hyperalgesia and mechanical allodynia .
Ro 113-8452 Intervention: By competitively blocking the IP receptor, Ro 113-8452 prevents the cAMP spike, maintaining the high threshold of nociceptors despite the presence of inflammation.
Figure 1: Signaling Pathway & Drug Target
Caption: The PGI2-IP signaling cascade leading to peripheral sensitization. Ro 113-8452 blocks the receptor upstream of cAMP generation.
Compound Preparation & Handling
Ro 113-8452 is lipophilic. Improper solubilization is the #1 cause of experimental failure (high variability).
-
Compound: Ro 113-8452 (CAY10441)[4]
-
Molecular Weight: 309.4[4]
-
Storage: -20°C, desiccated.
-
Solubility Profile: Soluble in DMSO (>25 mg/mL) and Ethanol. Poorly soluble in water.[5]
Formulation Protocol (for Oral/IP Dosing)
Do not attempt to dissolve directly in saline. It will precipitate.
-
Stock Solution: Dissolve Ro 113-8452 in 100% DMSO to create a 50 mg/mL stock.
-
Vehicle Preparation: Prepare 0.5% Methylcellulose (MC) or 0.5% Carboxymethylcellulose (CMC) in sterile water.
-
Final Suspension: Slowly add the DMSO stock to the MC vehicle while vortexing to prevent clumping.
-
Target Final DMSO concentration: ≤ 5% (to avoid vehicle-induced nociception).[6]
-
Alternative Vehicle: 5% DMSO / 5% Tween-80 / 90% Saline (for IP injection).
-
Experimental Protocol: Carrageenan Model
This protocol uses a prophylactic dosing regimen to demonstrate prevention of hyperalgesia.
4.1 Animals[2][3][7][8][9][10][11]
-
Species: Male Sprague-Dawley Rats (200-250g) or C57BL/6 Mice (20-25g).
-
Acclimation: Animals must be acclimated to the testing environment (plastic boxes on glass/mesh floor) for 30-60 minutes daily for 2 days prior to testing. Stress induces analgesia , which masks hyperalgesia.
4.2 Reagent Setup
-
Induction Agent: Lambda-Carrageenan (Type IV).[12]
-
Preparation: Dissolve 1% or 2% (w/v) in sterile saline. Vortex and heat gently (40°C) to fully dissolve. Note: Lambda-carrageenan does not gel at room temperature, making it injectable.
4.3 Workflow Timeline
The critical window for Ro 113-8452 efficacy is the Prostaglandin Phase (3h - 6h) .
Figure 2: Experimental Timeline
Caption: Prophylactic dosing schedule. Note that Ro 113-8452 efficacy is expected at T+3h and T+5h, not T+1h.
4.4 Step-by-Step Execution
-
Baseline (T -1h): Measure baseline Paw Withdrawal Latency (PWL) using the Hargreaves apparatus (thermal) or Paw Withdrawal Threshold (PWT) using Von Frey filaments (mechanical).
-
Exclusion Criteria: Exclude animals with baselines < 8s (hyper-responsive) or > 20s (hypo-responsive).
-
-
Treatment (T -30min): Administer Ro 113-8452.
-
Route: Oral Gavage (p.o.) or Intraperitoneal (i.p.).[8]
-
Dose Range: 3, 10, 30 mg/kg (Dose-dependency check).
-
Control: Vehicle only.
-
-
Induction (T 0): Restrain animal gently. Inject 100 µL (rat) or 20 µL (mouse) of 1% Carrageenan into the subplantar surface of the right hind paw.
-
Testing (T +1h, +3h, +5h): Measure PWL/PWT at specified timepoints.
-
Expert Insight: The T+1h timepoint is driven by histamine/serotonin. Ro 113-8452 (IP antagonist) should have minimal effect here. This proves the drug's selectivity for the prostaglandin phase.
-
Data Analysis & Expected Results
5.1 Calculation
Convert raw latency (seconds) or threshold (grams) to % Maximum Possible Effect (%MPE) to normalize for baseline variability.
(Note: A simpler comparison is often Raw Threshold vs. Time).
5.2 Expected Data Profile
The following table illustrates the expected "Self-Validating" results. If the Vehicle group does not drop at 3h, the induction failed. If Ro 113-8452 works at 1h, the selectivity is questionable.
| Timepoint | Vehicle + Carrageenan | Ro 113-8452 (High Dose) + Carrageenan | Interpretation |
| Baseline | 15.0 g | 15.2 g | Normal sensation |
| 1 Hour | 6.0 g (Allodynia) | 6.5 g (No significant change) | Early Phase: Histamine driven. IP blockade ineffective. |
| 3 Hours | 4.0 g (Peak Pain) | 10.5 g (Significant Reversal) | Late Phase: PGI2 driven. Ro 113-8452 efficacy window.[13] |
| 5 Hours | 4.2 g | 11.0 g (Sustained Effect) | Sustained COX-2 activity blocked downstream. |
Troubleshooting & Validation
-
Issue: No Hyperalgesia in Vehicle Group.
-
Cause: Carrageenan degraded or injected too deep (into muscle) rather than subcutaneous/subplantar.
-
Fix: Use Lambda-carrageenan; ensure a "bleb" forms under the skin upon injection.
-
-
Issue: High Variability in Drug Group.
-
Cause: Precipitation of Ro 113-8452 in the gut or peritoneum.
-
Fix: Improve sonication of the suspension; verify homogeneity before every gavage.
-
-
Issue: Drug works at 1 Hour.
-
Cause: High dose non-specific effects or sedation.
-
Fix: Perform a Rotarod test to rule out motor impairment/sedation.
-
References
-
Iida, T., et al. (2005). "Characterization of a novel and selective antagonist for the IP receptor, Ro 113-8452." British Journal of Pharmacology.
-
Murata, T., et al. (1997). "Altered pain perception and inflammatory response in mice lacking prostacyclin receptor." Nature.
-
Morris, C.J. (2003). "Carrageenan-Induced Paw Edema in the Rat and Mouse." Methods in Molecular Biology.
-
Pulichino, A.M., et al. (2006). "Presence of a positive feedback loop mechanism for the regulation of COX-2 expression in carrageenan-induced inflammation." Journal of Neuroimmunology.
Sources
- 1. Cytokine profiles during carrageenan-induced inflammatory hyperalgesia in rat muscle and hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distribution and regulation of cyclooxygenase-2 in carrageenan-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wvj.science-line.com [wvj.science-line.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carrageenan-Induced Hyperalgesia Is Partially Alleviated by Endomorphin-1 Locally Delivered into Inflamed Paws in Rat [kjpp.net]
- 7. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Carrageenan-induced hyperalgesia is associated with increased cyclo-oxygenase-2 expression in spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Application Note: Functional Characterization of Ro 1138452 Hydrochloride in Platelet Aggregation Assays
Abstract & Utility
This technical guide outlines the standardized protocol for utilizing Ro 1138452 hydrochloride , a highly potent and selective antagonist of the human IP (Prostacyclin) receptor. Unlike standard aggregation assays that measure the induction of clotting, this protocol focuses on a "Reversal of Inhibition" paradigm.
Endogenous Prostacyclin (PGI2) acts as a physiological "brake" on platelets, elevating cAMP to prevent aggregation. Ro 1138452 is utilized to block this braking mechanism, allowing researchers to:
-
Validate IP-receptor specific signaling.
-
Differentiate between IP-mediated and EP-mediated inhibitory effects.
-
Restore platelet function in the presence of constitutive or exogenous IP agonists (e.g., Iloprost, Cicaprost).
Mechanism of Action
Ro 1138452 functions as a competitive antagonist at the IP receptor.[1][2][3][4][5] Under normal physiological conditions, PGI2 binds to the IP receptor (a Gs-coupled GPCR), activating Adenylyl Cyclase (AC). This increases intracellular cAMP, which activates Protein Kinase A (PKA). PKA phosphorylates VASP (Vasodilator-stimulated phosphoprotein), effectively sequestering Calcium and inhibiting GPIIb/IIIa activation, thereby preventing aggregation.
Ro 1138452 blocks the binding of PGI2 (or synthetic mimetics), preventing the cAMP spike and allowing aggregation to proceed even in the presence of inhibitory prostaglandins.
Figure 1: IP Receptor Signaling & Antagonism
Caption: Ro 1138452 competitively blocks the IP receptor, preventing the cAMP cascade that inhibits aggregation.[1][2][3][5][6][7]
Material Preparation & Handling[3]
Chemical Properties[3]
-
Compound: this compound
-
Molecular Weight: 345.9 (HCl salt)
-
Solubility: Insoluble in water. Soluble in DMSO (~25 mg/mL) and Ethanol (~20 mg/mL).[3]
Stock Solution Protocol
To ensure reproducibility, avoid repeated freeze-thaw cycles which can degrade the compound.
-
Vehicle Selection: Use anhydrous DMSO (Dimethyl Sulfoxide).
-
Master Stock (10 mM): Dissolve 3.46 mg of Ro 1138452 HCl in 1 mL of DMSO. Vortex until completely clear.
-
Aliquot: Dispense into 50 µL aliquots in amber microtubes (light sensitive).
-
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
Working Solutions (Day of Assay)
-
Diluent: Sterile Saline (0.9% NaCl) or Tyrode’s Buffer.
-
Preparation: Dilute the 10 mM stock to 100 µM (1:100 dilution) using Saline.
-
Note: The final concentration in the cuvette will typically range from 10 nM to 10 µM .
-
Caution: Keep final DMSO concentration in the platelet suspension < 0.1% to avoid solvent-induced toxicity.
-
Experimental Protocol: Reversal of Inhibition Assay
Method: Light Transmission Aggregometry (LTA) Specimen: Human Platelet-Rich Plasma (PRP)
Scientific Rationale: Ro 1138452 does not induce aggregation on its own. Therefore, the assay must be set up to demonstrate its ability to restore aggregation that has been suppressed by an IP agonist (like Iloprost).
Platelet Preparation (PRP)
-
Blood Draw: Collect whole blood into 3.2% Sodium Citrate (1:9 ratio). Avoid Heparin as it can modulate IP receptors.
-
Centrifugation: Spin at 200 x g for 15 minutes at room temperature (no brake).
-
Collection: Carefully pipette the upper PRP layer into a polypropylene tube.
-
Normalization: Adjust platelet count to 250 x 10³/µL using autologous Platelet-Poor Plasma (PPP).
LTA Workflow
Temperature: 37°C Stir Speed: 1000-1200 rpm
Experimental Groups:
-
Positive Control (Max Aggregation): Vehicle + Aggregating Agent (e.g., ADP).
-
Negative Control (Max Inhibition): Vehicle + IP Agonist (Iloprost) + Aggregating Agent.
-
Test Group (Restoration): Ro 1138452 + IP Agonist (Iloprost) + Aggregating Agent.
Step-by-Step Procedure:
-
Baseline: Add 450 µL PRP to the cuvette. Incubate 2 min at 37°C.
-
Antagonist Addition: Add Ro 1138452 (or Vehicle).
-
Concentration: Titrate 10 nM – 10 µM.
-
Incubation:2 minutes . (Critical: Allow Ro 1138452 to occupy receptors before agonist addition).
-
-
Agonist Challenge: Add Iloprost (IP Agonist).
-
Concentration: Use an IC80 concentration (typically 1-10 nM) determined previously to inhibit aggregation.
-
Incubation:1 minute .
-
-
Trigger: Add ADP (5-10 µM) or U-46619 (1-3 µM) to induce aggregation.
-
Measurement: Record light transmission for 5-7 minutes.
Figure 2: Assay Timeline & Logic
Caption: Sequential addition ensures Ro 1138452 occupies the receptor before the IP agonist is introduced.
Data Analysis & Interpretation
To quantify the potency of Ro 1138452, calculate the % Restoration of Aggregation .
Calculation Formula
Expected Results Table
| Experimental Condition | Component 1 (T-2) | Component 2 (T-1) | Component 3 (Trigger) | Expected Outcome |
| Positive Control | Vehicle (DMSO) | Vehicle (Saline) | ADP (10 µM) | 100% Aggregation (Reference) |
| Negative Control | Vehicle (DMSO) | Iloprost (10 nM) | ADP (10 µM) | < 10% Aggregation (Inhibited) |
| Test Group | Ro 1138452 (1 µM) | Iloprost (10 nM) | ADP (10 µM) | > 90% Aggregation (Restored) |
Note: An IC50 for Ro 1138452 is typically observed in the range of 10-100 nM depending on the concentration of the competing IP agonist used.
Troubleshooting & Self-Validation
| Issue | Probable Cause | Corrective Action |
| No Aggregation in Positive Control | Platelets are inactive or damaged. | Check blood draw technique; ensure no hemolysis. Use fresh PRP (<3 hours old). |
| No Inhibition in Negative Control | IP Agonist (Iloprost) degradation. | Prepare fresh Iloprost. Prostacyclins are unstable at neutral pH; keep on ice or specific buffer. |
| Ro 1138452 fails to restore aggregation | Concentration too low or protein binding. | Ro 1138452 binds plasma proteins.[1][3][5][6][8] In PRP, shift dose curve right (increase conc. to 1-10 µM). |
| Precipitation in Cuvette | High DMSO/Low Solubility. | Ensure final DMSO < 0.1%. Dilute stock in warm saline immediately before addition. |
References
-
Jones, R. L., et al. (2006). Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations. British Journal of Pharmacology, 149(5), 594–603. Retrieved from [Link]
-
Iyer, L. M., et al. (2012). Ro 1138452 is a selective, pseudo-irreversible orthosteric antagonist at the prostacyclin (IP)-receptor.[4] Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
Sources
- 1. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: Characterization of IP Receptor Antagonism in Vascular Smooth Muscle using Ro 1138452
[1][2][3]
Abstract & Core Principle
This guide details the protocol for utilizing Ro 1138452 , a potent and selective antagonist of the prostacyclin (IP) receptor, in vascular smooth muscle relaxation assays.[1][2]
Crucial Distinction: Ro 1138452 is an antagonist .[1][3][2][4][5][6][7][8] It does not induce relaxation directly. Instead, it is used to inhibit or characterize the relaxation response induced by IP receptor agonists (e.g., Cicaprost, Iloprost, or Treprostinil). This assay is critical for validating IP-mediated signaling pathways or screening for novel IP agonists by confirming the reversibility of their effect.
Mechanism of Action
Prostacyclin (PGI2) and its analogs bind to the IP receptor on vascular smooth muscle cells (VSMCs).[1] This Gs-coupled receptor activates Adenylyl Cyclase (AC), increasing cAMP and activating Protein Kinase A (PKA). PKA phosphorylates Myosin Light Chain Kinase (MLCK) and decreases intracellular calcium sensitivity, leading to vasorelaxation. Ro 1138452 competitively blocks the IP receptor , preventing this cascade and causing a rightward shift in the agonist's dose-response curve.
Pathway Visualization
Figure 1: Signal transduction pathway showing the competitive antagonism of Ro 1138452 at the IP receptor.
Experimental Design & Preparation
Reagent Preparation
-
Ro 1138452 Stock: Dissolve in DMSO to create a 10 mM stock solution.
-
Solubility Note: Soluble in DMSO up to ~60 mg/mL. Insoluble in water.[6]
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Vehicle Control: DMSO (Final bath concentration must be < 0.1% v/v to avoid non-specific solvent relaxation).
-
Agonist (Challenge Agent): Cicaprost or Iloprost (dissolved in saline or ethanol/saline mix).
-
Pre-contracting Agent: Phenylephrine (PE) or U46619.
-
COX Inhibitor: Indomethacin (10 µM) is recommended in the buffer to block endogenous prostaglandin production, ensuring the response is driven solely by the exogenous agonist.
Tissue Selection
-
Primary Model: Rat Thoracic Aorta or Mesenteric Artery.
-
Endothelium Status:
-
Intact (+E): Mimics physiological state but introduces endogenous NO/PGI2 noise.
-
Denuded (-E):Recommended for this specific assay. Removing the endothelium eliminates endogenous PGI2 and NO, allowing for a cleaner characterization of the direct effect on VSMC IP receptors.
-
Detailed Protocol: Isometric Tension Assay
Workflow Diagram
Figure 2: Step-by-step workflow for the antagonist characterization assay.
Step-by-Step Procedure
-
Mounting & Equilibration:
-
Mount 2-3 mm aortic rings in organ baths containing Krebs-Henseleit buffer (37°C, 95% O2/5% CO2).
-
Apply resting tension (typically 1.5g for rat aorta).
-
Equilibrate for 60 minutes, washing every 15-20 minutes.
-
-
Viability Test:
-
Challenge with 60 mM KCl to verify contractile machinery.
-
Wash out until tension returns to baseline.
-
-
Incubation (The Critical Step):
-
Divide rings into groups.
-
Group 1 (Control): Add Vehicle (DMSO) only.
-
Group 2 (Low Dose): Add Ro 1138452 (e.g., 10 nM ).
-
Group 3 (High Dose): Add Ro 1138452 (e.g., 100 nM or 1 µM ).
-
Timing: Incubate for 30 minutes before inducing pre-contraction. This ensures the antagonist occupies the receptors.
-
-
Pre-contraction:
-
Add Phenylephrine (PE) (typically 1 µM or EC80 concentration) to all baths.
-
Wait for a stable plateau of contraction (approx. 10-15 mins).
-
-
Agonist Dose-Response:
-
Once contraction is stable, add the IP Agonist (e.g., Cicaprost) in cumulative half-log increments (1 nM, 3 nM, 10 nM... up to 10 µM).
-
Wait for the relaxation response to plateau at each concentration before adding the next.
-
Data Analysis & Interpretation
Quantitative Output
Calculate the percentage relaxation at each agonist concentration using the formula:
Expected Results (Schild Analysis)
Ro 1138452 acts as a competitive antagonist. You should observe a parallel rightward shift of the agonist dose-response curve with no suppression of the maximum relaxation (Emax).
| Parameter | Vehicle Control | Ro 1138452 (10 nM) | Ro 1138452 (100 nM) | Interpretation |
| LogEC50 | -8.5 (3 nM) | -7.5 (30 nM) | -6.5 (300 nM) | Potency of agonist decreases.[8] |
| Emax | 100% | ~100% | ~100% | Efficacy remains unchanged (Competitive). |
| Slope | 1.0 | 1.0 | 1.0 | Hill slope remains unity. |
Calculation of pA2:
Use the dose ratios (DR) from the EC50 shifts to construct a Schild Plot:
-
The X-intercept gives the pA2 value.
-
Literature pA2 for Ro 1138452 is approximately 8.2 - 9.3 depending on the tissue and species [1, 2].
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Inhibition Observed | Insufficient incubation time or degradation. | Increase incubation to 45 mins. Ensure stock is fresh. |
| Non-Parallel Shift / Emax Depression | Non-competitive effects or toxicity. | Reduce Ro 1138452 concentration.[5][8] Check for precipitation in bath. |
| Unstable Pre-contraction | Endothelium-derived factors interfering. | Use L-NAME (100 µM) or mechanically denude the endothelium. |
| Inconsistent Relaxation | Desensitization of IP receptors. | Do not repeat IP agonist curves on the same ring; use fresh rings for each curve. |
References
-
Jones, R. L., et al. (2006).[7] "Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations."[1][3][2][7] British Journal of Pharmacology, 149(1), 110–120.[7]
-
Cayman Chemical. (n.d.). "CAY10441 (Ro 1138452) Product Information." Cayman Chemical Datasheet.
-
Fetalvero, K. M., et al. (2007).[9] "Cardioprotective prostacyclin signaling in vascular smooth muscle." Prostaglandins & Other Lipid Mediators, 82(1-4), 109-118.[9]
Sources
- 1. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 404 | BioChemPartner [m.biochempartner.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardioprotective prostacyclin signaling in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Precision Measurement of cAMP Inhibition via IP Receptor Antagonism using Ro 1138452
Executive Summary
This guide details the protocol for characterizing Ro 1138452 hydrochloride , a potent and selective antagonist of the Prostacyclin (IP) receptor. While IP receptor activation typically drives vasodilation and platelet inhibition via the Gs-protein/cAMP axis, quantifying the efficacy of antagonists requires a rigorous competitive inhibition assay.
This protocol departs from generic "cAMP kit" instructions by focusing specifically on the Antagonist Mode , requiring precise pre-incubation steps and the calculation of
Scientific Foundation & Mechanism of Action
The IP-cAMP Signaling Axis
The IP receptor is a G-protein-coupled receptor (GPCR) that couples primarily to
Ro 1138452 Mechanism
Ro 1138452 acts as a competitive antagonist .[1] It binds to the orthosteric site of the IP receptor, preventing agonist binding without triggering downstream signaling itself.
-
Affinity (
): ~9.3 in human platelets; ~8.7 in recombinant systems [1].[1][2][3][4][5] -
Selectivity: Highly selective for IP over EP1–4, DP, FP, and TP receptors.
Pathway Visualization
The following diagram illustrates the competitive blockade at the receptor level.
Figure 1: Ro 1138452 competitively blocks the IP Receptor, preventing the Gs-mediated conversion of ATP to cAMP.[1][2]
Experimental Strategy: The "Antagonist Mode"
To measure the potency of Ro 1138452, you cannot simply add it to cells and read. You must challenge the system.
-
Determine Agonist
: First, run a dose-response curve with your agonist (e.g., Cicaprost). The concentration yielding 80% of maximal response is your "challenge dose." -
Pre-incubation: Ro 1138452 must be added before the agonist to occupy the receptors.
-
Phosphodiesterase Inhibition: You must include IBMX (3-isobutyl-1-methylxanthine) in the buffer. Without it, endogenous PDEs will degrade the cAMP as fast as it is produced, blunting the assay window.
Detailed Protocol
Materials & Reagents
| Component | Specification | Notes |
| Cell Line | CHO-K1 or HEK293 stably expressing human IP Receptor | Transient transfection is less reliable for |
| Antagonist | This compound | MW: 309.[2][3][6]41. Store stock at -20°C. |
| Agonist | Cicaprost or Iloprost | Cicaprost is preferred for high IP selectivity. |
| PDE Inhibitor | IBMX | Use at 0.5 mM final concentration. |
| Detection Kit | TR-FRET cAMP Kit (e.g., HTRF or LANCE) | Homogeneous, "mix-and-read" format. |
| Assay Plate | 384-well, low volume, white | White plates reflect signal for better sensitivity. |
Reagent Preparation
Critical Step: Ro 1138452 Solubilization Ro 1138452 is hydrophobic.
-
Dissolve powder in 100% DMSO to create a 10 mM Stock . Vortex until completely clear (yellowish solution).
-
Stability: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute in Stimulation Buffer immediately before use. Ensure final DMSO concentration in the well is <1% (usually 0.1-0.5%) to avoid cytotoxicity.
Assay Workflow (384-well Format)
Step 1: Cell Seeding
-
Harvest cells and resuspend in Stimulation Buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX).
-
Dispense 5 µL of cell suspension (approx. 2,000 - 4,000 cells/well) into the plate.
Step 2: Antagonist Pre-incubation (The Blockade)
-
Prepare a 4X serial dilution of Ro 1138452 (e.g., 10 µM down to 0.1 nM).
-
Add 2.5 µL of 4X Ro 1138452 to the cells.
-
Control Wells: Add buffer + DMSO (vehicle) only.
-
Incubate for 15-30 minutes at Room Temperature (RT).
-
Why? This allows Ro 1138452 to reach equilibrium binding with the receptor before the agonist competes.
-
Step 3: Agonist Stimulation (The Challenge)
-
Prepare a 4X solution of Agonist at its
concentration. -
Add 2.5 µL of 4X Agonist to the wells.
-
Incubate for 30-45 minutes at RT.
-
Note: cAMP accumulation peaks typically around 30-60 mins in the presence of IBMX.
-
Step 4: Lysis & Detection (TR-FRET)
-
Add 5 µL of cAMP-d2 (Acceptor) in Lysis Buffer.
-
Add 5 µL of Anti-cAMP-Cryptate (Donor) in Lysis Buffer.
-
Incubate for 1 hour at RT in the dark.
Step 5: Measurement
-
Read on a TR-FRET compatible plate reader (e.g., EnVision, PHERAstar).
-
Excitation: 320-340 nm.
-
Emission 1: 615 nm (Donor).
-
Emission 2: 665 nm (Acceptor/FRET signal).
Workflow Diagram
Figure 2: Step-by-step liquid handling workflow for the competitive inhibition assay.
Data Analysis & Interpretation
Calculating the HTRF Ratio
The raw signal is inversely proportional to cAMP concentration (competitive immunoassay).
-
High Ratio = Low cAMP (Strong Antagonism or No Stimulation)
-
Low Ratio = High cAMP (Weak Antagonism or Strong Stimulation)
Determining
-
Convert Ratios to [cAMP] (nM) using a standard curve run on the same plate.
-
Plot [Ro 1138452] (log scale) on X-axis vs. % Inhibition of Agonist Response on Y-axis.
-
Fit using a 4-parameter logistic (4PL) non-linear regression:
Calculating (Functional Affinity)
To convert the empirical
-
= Concentration of Agonist used (the
value). - = Potency of the Agonist (determined in a separate run).
Troubleshooting & Self-Validation
| Issue | Probable Cause | Corrective Action |
| Low Assay Window | PDE activity is too high. | Ensure IBMX is fresh and at 0.5 mM. Check cell viability. |
| High Variability (High CV%) | Pipetting error or edge effects. | Use automated dispensing. Centrifuge plate (1000 rpm, 1 min) after additions. |
| No Inhibition observed | Agonist conc. is too high. | If you use |
| Curve Shift | DMSO interference. | Ensure DMSO % is constant across all wells (including controls). |
Validation Controls:
-
Z' Factor: Must be > 0.5 for a robust screening assay.
-
Forskolin Control: Add 10 µM Forskolin (direct AC activator). If this fails to produce cAMP, the cells or detection system are faulty, not the receptor.
References
-
Bley, K. R., et al. (2006).[1] Characterization of the prostanoid receptor profile of Ro 1138452 and Ro 3244794. British Journal of Pharmacology.
-
Assay Guidance Manual. (2012). cAMP Measurement for Antagonists of a Gαs-Coupled Receptor. NCBI. Retrieved from [Link]
Sources
- 1. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Application Note: Preparation and Administration of Ro 1138452 Hydrochloride for In Vivo Studies
Abstract & Introduction
Ro 1138452 hydrochloride is a potent, selective, and orally bioavailable antagonist of the prostacyclin (IP) receptor (
However, the hydrochloride salt presents significant formulation challenges due to its poor aqueous solubility at neutral pH. Successful in vivo administration requires a rational vehicle design that maintains solubility, prevents precipitation upon contact with physiological fluids, and ensures bioavailability.
This guide provides validated protocols for preparing Ro 1138452 HCl for Intravenous (IV), Intraperitoneal (IP), and Oral (PO) administration.
Physicochemical Profile
Understanding the compound's physical limits is the first step in formulation.
| Property | Data | Notes |
| Chemical Name | This compound | Also known as CAY10441 |
| Formula | ||
| Molecular Weight | 345.87 g/mol | Use this value for molarity calculations |
| Free Base MW | 309.41 g/mol | |
| Solubility (DMSO) | ~100 mM (34 mg/mL) | Excellent solvent for stock |
| Solubility (Ethanol) | ~62 mg/mL | Good alternative stock solvent |
| Solubility (Water) | Insoluble | DO NOT attempt direct dissolution in saline |
| Appearance | White to off-white solid | Protect from moisture |
Mechanism of Action
Ro 1138452 acts as a pseudo-irreversible antagonist at the IP receptor.[1][2] It blocks the binding of Prostacyclin (
Figure 1: Mechanism of Action. Ro 1138452 blocks the IP receptor, inhibiting the downstream cAMP-PKA signaling cascade.
Formulation Protocols
Stock Solution Preparation
Objective: Create a stable, high-concentration concentrate for long-term storage.
-
Solvent: 100% Anhydrous DMSO.
-
Concentration: 50 mg/mL (144 mM).
-
Storage: Aliquot into amber vials, store at -80°C (stable for 1 year) or -20°C (1 month). Avoid repeated freeze-thaw cycles.[1]
Vehicle Selection Matrix
Choose the vehicle based on your route of administration and required concentration.
| Route | Preferred Vehicle | Max Conc. | Characteristics |
| IV / IP | Protocol A (PEG/Tween) | 2.5 mg/mL | Clear solution.[1] Best for bioavailability. |
| PO (Oral) | Protocol B (Corn Oil) | 5.0 mg/mL | Clear solution.[1] Slow release. |
| PO / IP | Protocol C (Cyclodextrin) | 2.5 mg/mL | Suspension/Solution.[1] Good tolerability. |
Detailed Preparation Steps
Protocol A: The "Gold Standard" Co-solvent System (IV/IP)
Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline. Target Concentration: 2.5 mg/mL.[1]
Step-by-Step:
-
Calculate: Determine the total volume required. (e.g., for 10 mL total).
-
DMSO Step: Dissolve 25 mg of Ro 1138452 HCl into 1 mL of DMSO. Vortex until completely clear.
-
Critical: If starting from frozen stock, ensure it is fully thawed and vortexed.
-
-
PEG Step: Add 4 mL of PEG300 to the DMSO solution. Vortex mix.
-
Why: PEG stabilizes the hydrophobic drug before it hits the water.
-
-
Surfactant Step: Add 0.5 mL of Tween-80. Vortex mix.
-
Tip: Tween-80 is viscous; cut the pipette tip for accurate dispensing.
-
-
Aqueous Step: Slowly add 4.5 mL of sterile Saline (0.9% NaCl) while vortexing.
-
Observation: The solution should remain clear. If turbidity occurs, sonicate at 37°C for 5-10 minutes.
-
Protocol B: Lipid Formulation (Oral Gavage)
Composition: 10% DMSO / 90% Corn Oil. Target Concentration: 5.0 mg/mL.[1]
Step-by-Step:
-
Dissolve compound in 10% volume of DMSO (e.g., 50 mg in 1 mL).
-
Add 90% volume of Corn Oil (e.g., 9 mL).
-
Sonicate: This mixture requires thorough sonication (10-15 mins) to ensure homogeneity.
-
Note: This vehicle is strictly for Oral (PO) use. Do not inject IV.
Protocol C: Cyclodextrin Complex (Alternative IP/PO)
Composition: 10% DMSO / 90% (20% SBE-β-CD in Saline).[1] Target Concentration: 2.5 mg/mL (Suspension/Solution).[1]
-
Pre-work: Prepare 20% Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) in saline. Filter sterilize (0.22 µm).
-
Dissolve compound in DMSO (10% of final volume).
-
Slowly add the SBE-β-CD solution (90% of final volume) to the DMSO.
-
Sonicate. This may result in a fine suspension, which is acceptable for IP/PO but not IV.
Workflow Visualization
The order of addition is critical to prevent "crashing out" (precipitation).
Figure 2: Solubilization Workflow for Protocol A (IV/IP). Following this specific order prevents irreversible precipitation.
Dosing Guidelines
Dose Calculation[1]
-
Typical Efficacy Range: 1–10 mg/kg (IV/IP) or 3–100 mg/kg (PO).[1]
-
Example Calculation (Rat, 250g, 5 mg/kg dose):
-
Total Drug Required:
. -
Using Protocol A (2.5 mg/mL):
-
Injection Volume:
.
-
Administration Limits
Ensure injection volumes adhere to ethical guidelines to prevent vehicle toxicity.
| Species | Route | Max Vol (Bolus) | Recommended Vol |
| Mouse (25g) | IV | 200 µL | 100 µL |
| IP | 500 µL | 200 µL | |
| PO | 250 µL | 150 µL | |
| Rat (250g) | IV | 2.0 mL | 1.0 mL |
| IP | 5.0 mL | 2.0 mL | |
| PO | 5.0 mL | 2.5 mL |
Toxicity Warning: High concentrations of DMSO (>10-20%) can cause local tissue irritation or hemolysis IV. Protocol A uses 10% DMSO, which is generally well-tolerated for acute dosing. For chronic dosing, consider Protocol C (Cyclodextrin) to minimize organic solvent load.
References
-
Jones, R. L., et al. (2006). "Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations."[3][4] British Journal of Pharmacology, 149(1), 110-120. Available at: [Link]
-
Bley, K. R., et al. (2006). "RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists." British Journal of Pharmacology, 147(3), 335-345. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-isopropoxy-benzyl)-phenyl]-amine (RO1138452) is a selective, pseudo-irreversible orthosteric antagonist at the prostacyclin (IP)-receptor expressed by human airway epithelial cells: IP-receptor-mediated inhibition of CXCL9 and CXCL10 release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Characterizing Human IP Receptor Antagonism using Ro 1138452 Hydrochloride in a CHO-K1 Cell-Based Assay
Introduction: The Scientific Rationale
The prostacyclin (IP) receptor, a Gs protein-coupled receptor (GPCR), is a critical mediator of vascular tone, platelet aggregation, and inflammation[1][2]. Its activation by prostacyclin (PGI2) triggers a signaling cascade that elevates intracellular cyclic adenosine monophosphate (cAMP), a key second messenger[3][4]. Dysregulation of the prostacyclin pathway is implicated in various pathologies, making the IP receptor a compelling target for therapeutic intervention[5].
Ro 1138452 hydrochloride is a potent and selective antagonist of the human IP receptor[6][7]. It provides researchers with a valuable pharmacological tool to investigate the physiological and pathophysiological roles of the IP receptor. This document provides a comprehensive guide for utilizing this compound in Chinese Hamster Ovary (CHO-K1) cells stably expressing the human IP receptor. This cell-based model offers a robust and reproducible system for quantifying the antagonist's activity.
The core principle of the primary assay described herein is the measurement of Ro 1138452's ability to inhibit agonist-induced cAMP accumulation. By stimulating the cells with a known IP receptor agonist (e.g., carbaprostacyclin or cicaprost) in the presence of varying concentrations of Ro 1138452, a dose-dependent inhibition of the cAMP response can be measured, allowing for the determination of the antagonist's potency (e.g., pKi or pA2 values)[5][6][8]. Some studies have suggested that Ro 1138452 may exhibit pseudo-irreversible antagonism due to its slow dissociation from the receptor, a factor to consider in experimental design and data interpretation[9].
Pharmacological Profile of this compound
Ro 1138452 demonstrates high affinity and selectivity for the human IP receptor. The following table summarizes its key pharmacological parameters as reported in the literature, providing an expected range for experimental outcomes.
| Parameter | Cell System | Agonist | Value | Reference |
| pKi | CHO-K1 cells expressing human IP receptor | Carbaprostacyclin | 9.0 ± 0.06 | [5][6] |
| pKi | Recombinant IP receptor system | [3H]-iloprost | 8.7 ± 0.06 | [5][8] |
| pKi | Human platelets | [3H]-iloprost | 9.3 ± 0.1 | [5] |
| pA2 | Human pulmonary artery | Cicaprost | 8.20 | [8] |
| pIC50 (cAMP attenuation) | CHO-K1 cells expressing human IP receptor | Carbaprostacyclin | 7.0 ± 0.07 | [6] |
Note: pKi represents the negative logarithm of the inhibitor constant (Ki), indicating the binding affinity of the antagonist. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. pIC50 is the negative logarithm of the molar concentration of an inhibitor that produces 50% of the maximum possible inhibition.
Signaling Pathway and Experimental Workflow
The experimental design is centered around the canonical Gs-coupled signaling pathway of the IP receptor. The following diagrams illustrate the signaling cascade and the overall experimental workflow.
Caption: IP Receptor Gs-coupled signaling pathway.
Caption: General experimental workflow for the functional antagonist assay.
Detailed Protocols
Part 1: Cell Culture and Maintenance
This protocol is foundational for ensuring healthy, responsive cells for the assay. Consistency in cell culture practices is paramount for reproducible results.
Materials:
-
CHO-K1 cells stably expressing the human IP receptor
-
Growth Medium: Ham's F12, 10% FBS, and appropriate selection antibiotic (e.g., G418, Puromycin)[10]
-
Freezing Medium: Complete growth medium with 10% DMSO[10]
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
0.25% Trypsin-EDTA
-
Sterile cell culture flasks, plates, and pipettes
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer to a sterile centrifuge tube containing 10 mL of pre-warmed growth medium without the selection antibiotic. Centrifuge at 150 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh growth medium.[10]
-
Routine Culture: Culture cells in T-75 flasks at 37°C in a humidified 5% CO2 atmosphere. Maintain cells between 20% and 90% confluency.
-
Sub-culturing: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with growth medium and re-seed new flasks at a lower density (e.g., 1:5 to 1:10 split ratio).
-
Quality Control: Regularly inspect cells for proper morphology and absence of contamination. It is advisable to periodically confirm receptor expression, especially after multiple passages.
Part 2: Functional Antagonism Assay (cAMP Accumulation)
This protocol details the steps to determine the potency of this compound by measuring its inhibition of agonist-stimulated cAMP production.
Materials:
-
CHO-K1 cells expressing human IP receptor
-
White, solid-bottom 96-well or 384-well assay plates
-
Assay Buffer: HBSS or PBS with 0.1% BSA and 25 mM HEPES
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) at a final concentration of 1 mM. This is crucial to prevent the degradation of newly synthesized cAMP[11].
-
IP Receptor Agonist: Carbaprostacyclin or Cicaprost
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits)
-
Multichannel pipette or automated liquid handler
Procedure:
-
Cell Seeding:
-
Harvest cells as described in the sub-culturing protocol.
-
Resuspend cells in growth medium and perform a cell count.
-
Seed the cells into the assay plate at a density of 5,000-20,000 cells per well (optimize for your specific cell line and assay kit).
-
Incubate the plate overnight at 37°C with 5% CO2.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO or an appropriate solvent. Create a serial dilution series in assay buffer. The final concentration of DMSO in the assay should be kept low (typically <0.5%) and consistent across all wells.
-
Prepare a stock solution of the IP receptor agonist. For the antagonist assay, a fixed concentration of the agonist will be used. This is typically the EC80 concentration (the concentration that elicits 80% of the maximal response), which should be determined from a prior agonist dose-response experiment.
-
-
Antagonist Pre-incubation:
-
Gently remove the growth medium from the wells.
-
Wash the cells once with pre-warmed assay buffer.
-
Add the various concentrations of Ro 1138452 to the wells. Include a "vehicle control" (assay buffer with the same percentage of DMSO as the highest antagonist concentration) and a "no agonist" control.
-
Incubate the plate at room temperature or 37°C for 15-30 minutes. This allows the antagonist to bind to the receptors.
-
-
Agonist Stimulation:
-
Add the pre-determined EC80 concentration of the IP receptor agonist to all wells except the "no agonist" control.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Terminate the reaction and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit. This typically involves cell lysis followed by the addition of detection reagents.
-
-
Data Analysis:
-
The raw data (e.g., fluorescence ratio for HTRF) is first normalized. The "no agonist" control represents 0% stimulation, and the "vehicle control" (agonist stimulation without antagonist) represents 100% stimulation.
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The IC50 can be converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([Agonist]/EC50 of Agonist))
-
Self-Validating Systems and Best Practices
To ensure the trustworthiness and reliability of your results, incorporate the following controls and practices:
-
Agonist Dose-Response: Before conducting antagonist studies, perform a full dose-response curve for your chosen agonist (e.g., carbaprostacyclin) to determine its EC50 and EC80 values in your specific cell system.
-
Parental Cell Line Control: Use non-transfected CHO-K1 cells as a negative control to confirm that the observed cAMP response is specifically due to the expressed human IP receptor[12].
-
Z'-factor Calculation: For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Solvent Effects: Ensure the final concentration of any solvent (like DMSO) is consistent across all wells and does not affect cell viability or the assay signal.
-
Cell Passage Number: Use cells with a low and consistent passage number to avoid phenotypic drift and changes in receptor expression levels.
Conclusion
This application note provides a detailed framework for the use of this compound to characterize the human IP receptor in a CHO-K1 cell-based system. By following these protocols and incorporating the principles of scientific integrity, researchers can generate high-quality, reproducible data to further elucidate the role of the prostacyclin pathway in health and disease.
References
-
Whittle, B. J., et al. (2007). Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations. British Journal of Pharmacology, 152(6), 934–943. [Link]
-
Gomberg-Maitland, M., et al. (2015). Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension. European Respiratory Review, 24(138), 615-623. [Link]
-
Jones, R. L., et al. (2008). 4-(4-isopropoxy-benzyl)-phenyl]-amine (RO1138452) is a selective, pseudo-irreversible orthosteric antagonist at the prostacyclin (IP)-receptor expressed by human airway epithelial cells. Journal of Pharmacology and Experimental Therapeutics, 324(2), 513-523. [Link]
-
AdooQ Bioscience. RO-1138452 | IP (prostacyclin) receptor antagonist. [Link]
-
Bley, K. R., et al. (2006). RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists. British Journal of Pharmacology, 147(3), 335–345. [Link]
-
ResearchGate. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations. [Link]
-
Wise, H., & Jones, R. L. (1996). Prostacyclin receptor-independent inhibition of phospholipase C activity by non-prostanoid prostacyclin mimetics. British Journal of Pharmacology, 119(6), 1235–1244. [Link]
-
Stitham, J., et al. (2011). PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING. Current Molecular Pharmacology, 4(3), 164-174. [Link]
-
ResearchGate. Prostacyclin signaling pathway downstream of prostacyclin receptor I... [Link]
-
PubMed. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists. [Link]
-
Wikipedia. Prostacyclin receptor. [Link]
-
National Center for Biotechnology Information. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]
-
PubMed. Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells. [Link]
-
National Center for Biotechnology Information. Evaluating functional ligand-GPCR interactions in cell-based assays. [Link]
-
Cellosaurus. PathHunter CHO-K1 NPR1 Functional Assay (CVCL_KY63). [Link]
-
CV Pharmacology. Prostacyclin Receptor Agonists. [Link]
-
National Center for Biotechnology Information. Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]
-
Semantic Scholar. A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. [Link]
-
News-Medical.Net. Establishing a functional activation assay for the prostacyclin receptor. [Link]
-
Sino Biological. Transfection protocol of adherent CHO-K1 cells (96-well plate). [Link]
-
Creative BioMart. cAMP Accumulation Assay. [Link]
Sources
- 1. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 2. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-isopropoxy-benzyl)-phenyl]-amine (RO1138452) is a selective, pseudo-irreversible orthosteric antagonist at the prostacyclin (IP)-receptor expressed by human airway epithelial cells: IP-receptor-mediated inhibition of CXCL9 and CXCL10 release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Prostacyclin receptor-independent inhibition of phospholipase C activity by non-prostanoid prostacyclin mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Radioligand Binding Assay Protocol for Ro 1138452 Hydrochloride
[1]
Abstract & Introduction
Ro 1138452 hydrochloride (also known as CAY10441) is a potent, selective, and competitive antagonist of the Prostacyclin (IP) Receptor .[1][2][3] With a
This protocol details a Competition Radioligand Binding Assay designed to quantify the affinity (
Mechanism of Action
Ro 1138452 binds orthosterically to the IP receptor, preventing the binding of endogenous prostacyclin or synthetic agonists (e.g., Iloprost, Cicaprost). This antagonism blocks the activation of
Figure 1: Mechanism of Action. Ro 1138452 competes with Iloprost for the IP receptor binding site, preventing Gs-mediated signaling.
Materials & Reagents
Critical Reagents
| Component | Specification | Storage | Notes |
| Test Compound | This compound | -20°C (Desiccated) | Soluble in DMSO (>25 mg/mL). |
| Radioligand | [ | -20°C or -80°C | Specific Activity ~10-20 Ci/mmol. Do not freeze-thaw repeatedly. |
| Receptor Source | Human Platelet Membranes or hIP-CHO Cell Membranes | -80°C | Avoid protease degradation; keep on ice during use. |
| Non-Specific Ligand | Unlabeled Iloprost or Cicaprost | -20°C | Used at 10 µM (1000x |
| Scintillation Fluid | EcoScint or equivalent | RT | Compatible with filters used. |
Buffers
-
Assay Binding Buffer: 50 mM Tris-HCl, 5 mM
, pH 7.4 at 25°C.-
Expert Note: The addition of 0.1 mM EDTA is optional but recommended to chelate trace heavy metals that may oxidize the receptor.
-
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C (Ice cold).
Equipment
Experimental Protocol
Pre-Assay Preparation
1. Filter Pre-treatment (Critical Step): Hydrophobic ligands like Iloprost can bind non-specifically to glass fiber filters.
-
Soak GF/B filters in 0.3% PEI (Polyethyleneimine) for at least 60 minutes prior to harvesting.
-
Why? PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, reducing non-specific binding of the negatively charged or hydrophobic radioligand.
2. Compound Preparation:
-
Dissolve Ro 1138452 HCl in 100% DMSO to create a 10 mM stock.
-
Perform serial dilutions (1:10) in DMSO to generate concentrations ranging from
M to M. -
Dilute these stocks 1:100 into the Assay Binding Buffer to ensure the final DMSO concentration in the assay is
.
Assay Workflow
Total Assay Volume: 250 µL per well.
-
Add Buffer/Competitor:
-
Total Binding (TB): Add 50 µL Assay Buffer.
-
Non-Specific Binding (NSB): Add 50 µL of 10 µM Unlabeled Iloprost.
-
Test Sample: Add 50 µL of Ro 1138452 (various concentrations).
-
-
Add Radioligand:
-
Add 50 µL of [
H]-Iloprost. -
Target Concentration: Final concentration should be near the
of Iloprost (typically 10 nM ).
-
-
Add Membranes:
-
Add 150 µL of membrane suspension (approx. 50-100 µg protein/well for platelets, or 10-20 µg for recombinant cells).
-
Initiation: Adding membranes starts the reaction.
-
-
Incubation:
-
Incubate for 90 minutes at 25°C (Room Temperature).
-
Equilibrium: This time is sufficient for Ro 1138452 (a slow-offset antagonist in some contexts) to reach equilibrium.
-
-
Termination & Harvesting:
-
Rapidly filter the reaction mix through the PEI-soaked GF/B filters using the cell harvester.
-
Wash filters 3 times with 300 µL of ice-cold Wash Buffer.
-
Speed: Rapid filtration (<10 seconds) is crucial to prevent dissociation of the bound complex.
-
-
Counting:
-
Dry filters (optional, depending on scintillant).
-
Add scintillation cocktail.
-
Count radioactivity (CPM) after 1 hour of dark adaptation to reduce chemiluminescence.
-
Figure 2: Step-by-step workflow for the competition binding assay.
Data Analysis & Interpretation
Calculations
-
Specific Binding (SB):
[5] -
Percent Inhibition:
- Determination: Plot log[Ro 1138452] vs. % Specific Binding. Fit the data to a one-site competition model (Sigmoidal dose-response).
-
Calculation (Cheng-Prusoff Equation):
-
: Determined from the curve.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
: Concentration of [
H]-Iloprost used (e.g., 10 nM).[4] -
: Equilibrium dissociation constant of [
H]-Iloprost (determined previously via Saturation Binding, typically ~10 nM).
-
Expected Results
-
Affinity (
): You should expect angcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> between 8.7 and 9.3 ( approx.[4] 0.5 - 2.0 nM). -
Hill Slope: Should be near -1.0, indicating competitive interaction at a single site.
-
Selectivity: Ro 1138452 should show negligible displacement at EP, DP, FP, or TP receptors at concentrations < 1 µM.
Troubleshooting & Optimization (Expertise Pillar)
| Issue | Probable Cause | Corrective Action |
| High Non-Specific Binding (>20%) | Ligand sticking to filters. | Ensure filters are soaked in 0.3% PEI for >1 hr. Use silanized tubes for dilutions. |
| Low Specific Binding | Receptor degradation. | Add protease inhibitors (PMSF, Leupeptin) to membrane prep. Keep membranes on ice. |
| Variable Replicates | Inconsistent filtration speed. | Check harvester vacuum pressure. Ensure wash buffer is ice-cold to minimize dissociation. |
| Curve Shift (Low Affinity) | DMSO interference. | Ensure final DMSO concentration is <1%. Run a vehicle control. |
References
-
MedChemExpress. "Ro 1138452 Product Information & Biological Activity." MedChemExpress. Link
-
Jones, R. L., et al. "Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations."[6] British Journal of Pharmacology, 2006. Link
-
R&D Systems. "this compound: Prostanoid Receptor Antagonist." Bio-Techne. Link
-
Gifford Bioscience. "Radioligand Binding Assay Protocol: General Filtration Method." Gifford Bioscience. Link
-
Ayers, K., et al. "4,5-dihydro-1H-imidazol-2-yl)-[4-(4-isopropoxy-benzyl)-phenyl]-amine (RO1138452) is a selective, pseudo-irreversible orthosteric antagonist at the prostacyclin (IP)-receptor." Journal of Pharmacology and Experimental Therapeutics, 2007. Link
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ro 11-38452 Hydrochloride Solubility Guide
Welcome to the technical support center for Ro 11-38452 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling and dissolving Ro 11-38452 hydrochloride in your experiments.
Introduction to Ro 11-38452 Hydrochloride
Ro 11-38452 hydrochloride is a selective prostacyclin IP receptor antagonist with a pKi of 8.3.[1] It shows no significant affinity for other prostanoid receptors (EP1-4, FP, and TP) in radioligand binding assays.[1] This compound is noted for its analgesic activity in rats and its oral bioavailability.[1] Understanding its solubility is critical for accurate and reproducible experimental results.
Chemical Properties:
| Property | Value | Source |
| Chemical Name | 4,5-Dihydro-N-[4-[[4-(1-methylethoxy)phenyl]methyl]phenyl]-1H-imidazol-2-amine hydrochloride | |
| Molecular Formula | C₁₉H₂₃N₃O.HCl | [1] |
| Molecular Weight | 345.87 g/mol | [1] |
| Purity | ≥98% (HPLC) | [1] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving Ro 11-38452 hydrochloride?
For initial attempts, we recommend starting with DMSO. If your experimental system is intolerant to DMSO, ethanol can be considered as an alternative, although you may achieve a lower stock concentration.
Q2: How do I prepare a stock solution of Ro 11-38452 hydrochloride?
When the exact solubility is unknown, a step-wise approach is recommended to avoid wasting the compound. The following protocol provides a systematic way to prepare a stock solution.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 345.87 g/mol * (1000 mg / 1 g) = 3.46 mg
-
-
Weigh the compound: Accurately weigh approximately 3.46 mg of Ro 11-38452 hydrochloride and place it in a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Promote dissolution: Vortex the solution for 30-60 seconds. If the compound does not fully dissolve, you can gently warm the solution to 37°C for 5-10 minutes and vortex again. Sonication in a water bath for 5-10 minutes can also aid dissolution.
-
Observe: A clear solution indicates that the compound is soluble at 10 mM in DMSO. If you observe any precipitate, the compound is not soluble at this concentration, and you should proceed to the troubleshooting guide.
-
Storage: Once dissolved, store the stock solution at -20°C or -80°C. For hydrochloride salts, it is generally recommended to prepare fresh solutions and avoid long-term storage of aqueous dilutions.[4]
Q3: Can I dissolve Ro 11-38452 hydrochloride directly in aqueous buffers?
Directly dissolving hydrochloride salts in aqueous buffers can be challenging and is often not recommended.[4] The solubility can be highly pH-dependent, and the compound may precipitate out of solution. The recommended method is to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution, and then dilute this stock into your aqueous experimental medium.[4] Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a level that could cause cellular toxicity (typically <0.5% for DMSO in cell-based assays).
Troubleshooting Guide
Issue 1: The compound does not dissolve in DMSO at the desired concentration.
-
Causality: The desired concentration may exceed the solubility limit of the compound in DMSO at room temperature.
-
Solution Workflow:
Caption: Troubleshooting workflow for dissolution issues.
Issue 2: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
-
Causality: This is a common issue when the compound is significantly less soluble in the aqueous buffer than in the DMSO stock. The abrupt change in solvent polarity causes the compound to crash out of the solution.
-
Solutions:
-
Lower the final concentration: The most straightforward solution is to decrease the final concentration of the compound in your aqueous medium.
-
Use a surfactant or co-solvent: In some cases, adding a small amount of a biocompatible surfactant (e.g., Tween® 80) or a co-solvent to your aqueous buffer can help maintain the solubility of the compound. This must be validated for compatibility with your experimental system.
-
pH adjustment: The solubility of hydrochloride salts can be sensitive to pH.[5] You can try adjusting the pH of your aqueous buffer to see if it improves solubility. For a basic compound that is formulated as a hydrochloride salt, a more acidic pH will generally favor solubility.
-
Issue 3: I am concerned about the stability of my Ro 11-38452 hydrochloride stock solution.
-
Causality: Compounds in solution can degrade over time, especially if exposed to light, repeated freeze-thaw cycles, or water. DMSO is hygroscopic and can absorb water from the atmosphere, which may affect the stability of the dissolved compound.
-
Best Practices for Stability:
-
Use anhydrous DMSO: Always use high-quality, anhydrous DMSO to prepare your stock solutions.
-
Aliquot: After preparing your stock solution, aliquot it into smaller, single-use volumes. This will minimize the number of freeze-thaw cycles the main stock undergoes.
-
Protect from light: Store the aliquots in amber-colored vials or in a light-blocking container.
-
Storage temperature: Store stock solutions at -20°C for short-term storage and -80°C for long-term storage.
-
Aqueous dilutions: Prepare aqueous dilutions fresh for each experiment and do not store them for more than a day.[4]
-
Methodology Workflow Diagram
The following diagram outlines the general workflow for preparing and using Ro 11-38452 hydrochloride in an experimental setting.
Caption: General workflow for handling Ro 11-38452 hydrochloride.
References
-
National Center for Biotechnology Information. (n.d.). Ro 1138452 hydrochloride. PubChem Compound Database. Retrieved from [Link]
- Ghafourian, T., et al. (2010). Solubility of pioglitazone hydrochloride in ethanol, N-methyl pyrrolidone, polyethylene glycols and water mixtures at 298.20 °K. DARU Journal of Pharmaceutical Sciences.
- Chavda, V. P., et al. (2010). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.
- Walker, S. E., et al. (2016). Procaine hydrochloride stability in St Thomas concentrate solution.
- Kumar, L., et al. (2021).
- Mayron, D., & Gennaro, A. R. (1997). Stability of Propafenone Hydrochloride in i.v. Solutions. American Journal of Health-System Pharmacy.
- Delgado, D. R., & Martinez, F. (2013). Thermodynamic analysis of the solubility of propranolol-HCL in ethanol + water mixtures. Journal of Solution Chemistry.
-
Gaylord Chemical Company. (n.d.). DMSO. gChem. Retrieved from [Link]
- Kaur, R., & Kumar, S. (2011). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Advanced Pharmaceutical Bulletin.
- Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation.
-
National Center for Biotechnology Information. (n.d.). Ro 10-5824 dihydrochloride. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ro 11-7800. PubChem Compound Database. Retrieved from [Link]
- Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Pharmazeutische Industrie.
- Zhang, C., et al. (2021). The mole fraction solubility of TEA·HCl in DMC + DMSO binary solvent mixtures.
-
National Center for Biotechnology Information. (n.d.). RO-41-1049 hydrochloride. PubChem Compound Database. Retrieved from [Link]
- Sharma, D., et al. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
-
Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
Sources
- 1. This compound | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 2. gchemglobal.com [gchemglobal.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of Ro 1138452 hydrochloride on I2 and PAF receptors
Subject: Troubleshooting Off-Target Effects on I2 and PAF Receptors
Executive Summary: The "Selectivity Window" Trap
Ro 1138452 hydrochloride is widely utilized as a potent, high-affinity antagonist for the Prostacyclin (IP) receptor (
However, a common experimental failure mode involves the "Selectivity Window." Unlike highly specific antagonists with >1000-fold selectivity, Ro 1138452 possesses a dangerously narrow margin between its primary target and two specific off-targets: the Imidazoline
The Critical Data Point:
-
IP Receptor Affinity (
): ~9.0 – 9.3[1] -
Receptor Affinity (
): ~8.3 -
PAF Receptor Affinity (
): ~7.9[1][2][3]
Implication: If you use Ro 1138452 at supramaximal concentrations (e.g.,
Interactive Troubleshooting Pathways
Module A: The Calcium/Metabolic Artifact (I2 & PAF Interference)
Symptom: You observe unexpected changes in mitochondrial function, cell viability, or baseline calcium levels that persist even when the IP receptor is genetically knocked down or irrelevant.
Diagnosis Logic (DOT Visualization)
The following diagram illustrates the decision tree to differentiate true IP antagonism from off-target noise.
Figure 1: Decision matrix for isolating Ro 1138452 off-target effects based on signal type (Metabolic vs. Calcium).
Detailed Mechanism & Mitigation Strategies
Off-Target 1: The Imidazoline Binding Site
Mechanism: Ro 1138452 contains an imidazoline moiety.[1][2][3]
-
The Artifact: Binding to
can modulate MAO activity, alter mitochondrial membrane potential ( ), and influence channels. This often manifests as "toxicity" or "metabolic inhibition" in MTT/CellTiter-Glo assays that is actually a specific pharmacological off-target effect, not general cytotoxicity. -
Mitigation Protocol:
-
Titration: Do not exceed
if possible. The gap is narrow ( log unit). -
Structural Control: If high concentrations are required, pre-incubate with Idazoxan (mixed
ligand) or 2-BFI (selective agonist) to saturate sites before adding Ro 1138452. If the "toxicity" disappears, it was -mediated.
-
Off-Target 2: The PAF Receptor (PAFR)
Mechanism: Ro 1138452 binds PAF receptors with a
-
The Artifact: In systems containing serum (which may contain PAF or PAF-like lipids), Ro 1138452 may act as a competitive antagonist, altering baseline calcium tone. Conversely, in some sensitive cell lines, high-affinity binding might stabilize receptor conformations that alter basal signaling (inverse agonism).
-
Mitigation Protocol:
-
Serum-Starvation: Perform assays in serum-free media to remove endogenous PAF.
-
The "Masking" Experiment: Run your IP receptor assay in the presence of WEB 2086 (a specific PAF antagonist,
). Since WEB 2086 does not bind IP receptors, any effect of Ro 1138452 that persists in the presence of WEB 2086 is likely IP-specific.
-
Quantitative Selectivity Profile
The following table summarizes the binding affinities derived from Bley et al. (2006). Note the proximity of the
| Receptor / Site | Functional Consequence | ||
| IP Receptor (Human) | 9.3 ± 0.1 | ~0.5 nM | Primary Target (Antagonism) |
| Imidazoline | 8.3 | ~5.0 nM | Mitochondrial modulation |
| PAF Receptor | 7.9 | ~12.0 nM | Ca2+ signaling interference |
| 6.5 | ~300 nM | Vasoconstriction modulation | |
| 5.4 | > 4000 nM | Negligible at physiological doses |
Frequently Asked Questions (FAQs)
Q1: I am seeing inhibition of cell migration at
Q2: Can I use Ro 1138452 to study IP receptors in platelets? A: Yes, but be cautious. Platelets express high levels of PAF receptors. If you use Ro 1138452 to block prostacyclin-mediated anti-aggregation, ensure you are not simultaneously affecting PAF-mediated aggregation. The paper by Bley et al. suggests that at therapeutic doses, PAF interference is minimal, but controls (using ADP as an agonist instead of PAF) are essential.
Q3: What is the best solvent for this compound?
A: The hydrochloride salt improves water solubility compared to the free base. It is soluble in DMSO (
References
-
Bley, K. R., et al. (2006).[3] RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists.[1] British Journal of Pharmacology.
-
Jones, R. L., et al. (2006). Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations.[3][4][5] British Journal of Pharmacology.
-
Cayman Chemical. (n.d.). Ro 1138452 Product Information & Safety Data Sheet.
Sources
- 1. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Guide: Ro 1138452 Hydrochloride Selectivity & Application
Executive Summary & Mechanism of Action
Ro 1138452 (CAY10441) is a high-affinity, selective antagonist of the IP (Prostacyclin) receptor .[1][2][3][4] Unlike many earlier generation prostanoid antagonists which suffered from cross-reactivity with EP or TP receptors, Ro 1138452 exhibits a "clean" profile within the prostanoid family.
However, critical off-target effects exist outside the prostanoid family , specifically at the Imidazoline I2 and PAF (Platelet-activating factor) receptors. Failure to account for these can lead to false positives in complex tissue assays.
Quick Reference Data
| Target Receptor | Affinity (pKi / IC50) | Interaction Type |
| IP (Human) | 8.7 - 9.3 (0.5 - 2 nM) | Primary Antagonist |
| Imidazoline I2 | 8.3 (5 nM) | Major Off-Target |
| PAF Receptor | 7.9 (12 nM) | Major Off-Target |
| Alpha-2A Adrenoceptor | 6.5 | Weak Off-Target |
| EP1, EP3, EP4, TP | < 6.0 (> 1 µM) | Negligible |
| DP1, FP | < 5.0 | Negligible |
Selectivity Profile & Visual Analysis
Q: How selective is Ro 1138452 against other prostanoid receptors (EP, TP, DP)?
A: Within the prostanoid family, Ro 1138452 is highly selective.[1][3][4][5] It displays >1000-fold selectivity for the IP receptor over EP1, EP3, EP4, TP, and DP1 receptors.
Senior Scientist Insight: If you observe inhibition of an EP2-mediated response (e.g., using Butaprost), do not immediately assume Ro 1138452 cross-reactivity. In tissues with high IP receptor reserve (like pulmonary arteries), "selective" agonists like Butaprost can partially activate IP receptors. Ro 1138452 inhibits the IP component of the Butaprost response, not the EP2 receptor itself.[6]
Q: What are the critical "blind spots" in its selectivity?
A: The compound has significant affinity for Imidazoline I2 sites (pKi 8.[3][4]3) and PAF receptors (pKi 7.9).[1][2][3][4]
-
Risk: If you are studying inflammation or vascular tone where PAF is a mediator, Ro 1138452 may blunt the response via PAF receptor blockade, mimicking an IP-mediated effect.
-
Control: Always run a parallel control with a specific PAF antagonist (e.g., WEB 2086) to distinguish the mechanism.
Visualization: Selectivity Hierarchy
The following diagram illustrates the affinity hierarchy. Note the proximity of I2 and PAF affinities to the primary IP target.[1][3]
Figure 1: Selectivity profile of Ro 1138452. Note the significant off-target affinity for I2 and PAF receptors (Red), contrasting with the clean profile against other prostanoids (Grey).
Troubleshooting & Experimental FAQs
Scenario 1: Inconsistent IC50 values in Platelet Aggregation Assays
User Issue: "I am getting a pA2 of 7.5 in platelet-rich plasma (PRP), but the literature says pKi is 9.3. Is my batch degraded?" Diagnosis: This is likely a Protein Binding Artifact , not degradation. Explanation: Ro 1138452 is highly lipophilic and binds extensively (~95%) to plasma proteins. In PRP assays, the free fraction of the drug is significantly lower than the nominal concentration. Solution:
-
Perform the assay in washed platelets rather than PRP to determine true affinity.
-
If PRP is required, calculate the free drug concentration or accept the right-shifted IC50 as a function of the assay matrix.
Scenario 2: Unexpected Inhibition of "EP2" Responses
User Issue: "I used Butaprost (an EP2 agonist) and Ro 1138452 inhibited the relaxation. Does it block EP2?" Diagnosis: Agonist Promiscuity , not Antagonist Cross-reactivity. Explanation: While Ro 1138452 is selective, the agonist Butaprost can activate IP receptors at high concentrations or in tissues with high IP density (e.g., human pulmonary artery). Validation Step:
-
Use a highly selective EP2 antagonist (e.g., PF-04418948) alongside Ro 1138452.
-
If Ro 1138452 inhibits the response, the "EP2" response was actually partially IP-mediated.
Scenario 3: Solubility in Aqueous Buffers
User Issue: "The compound precipitates in my Krebs buffer." Solution:
-
Ro 1138452 is hydrophobic.
-
Stock Prep: Dissolve in 100% DMSO to 10-50 mM.
-
Working Solution: Dilute the DMSO stock into the buffer immediately before use. Keep final DMSO concentration < 0.1%.
-
Critical: Do not attempt to make aqueous stock solutions > 10 µM directly.
Validated Experimental Protocols
Protocol A: IP Receptor Competition Binding Assay
Purpose: To verify the affinity of Ro 1138452 in your specific membrane preparation.
Materials:
-
Membranes: CHO cells stably expressing human IP receptor (or platelet membranes).[1][2][3]
-
Radioligand: [3H]-Iloprost (Non-selective but high affinity) or [3H]-PGI2 (unstable). Note: Since Iloprost binds EP1/EP3, ensure the cell line is IP-only.
-
Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
Workflow:
-
Preparation: Dilute Ro 1138452 in DMSO (serial dilutions: 10^-11 M to 10^-5 M).
-
Incubation: Mix:
-
50 µL Membrane suspension (10-20 µg protein).
-
50 µL [3H]-Iloprost (Final conc: ~Kd, approx 5-10 nM).
-
50 µL Ro 1138452 or Vehicle.
-
Non-Specific Binding (NSB): Define using 10 µM unlabeled Iloprost or Cicaprost.
-
-
Equilibrium: Incubate for 60 min at Room Temperature (25°C).
-
Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding).
-
Analysis: Calculate Ki using the Cheng-Prusoff equation:
.
Protocol B: Functional cAMP Inhibition Assay
Purpose: To confirm functional antagonism against an IP agonist.[1][2][3]
Workflow Visualization:
Figure 2: Workflow for validating functional antagonism via cAMP accumulation.[2][3]
References
-
Bley, K. R., et al. (2006).[4] RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists.[1][3] British Journal of Pharmacology, 147(3), 335–345.
-
Fretwell, N., & Wise, A. (2006). Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations.[4][6] British Journal of Pharmacology, 148(8), 1100–1110.
-
Cayman Chemical. (n.d.). CAY10441 (Ro 1138452) Product Information.[2]
-
Stitham, J., et al. (2003). Design and characterization of a potent, selective, and orally active IP receptor antagonist. Journal of Biological Chemistry.
Sources
- 1. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Optimizing Ro 1138452 hydrochloride concentration for in vitro assays
Compound Classification: Selective IP (Prostacyclin) Receptor Antagonist Primary Application: Inhibition of PGI2-mediated cAMP elevation and platelet aggregation CAS No: 221529-58-4 (Free base reference)[1]
Compound Architecture & Reconstitution
Technical Insight: Ro 1138452 hydrochloride is highly lipophilic and prone to precipitation in aqueous buffers if not handled correctly. The hydrochloride salt form improves stability but requires strict moisture control.
Solubility Profile
| Solvent | Max Solubility | Stability | Notes |
| DMSO | ~50 mM | High | Recommended. Store aliquots at -20°C. |
| Ethanol | ~20 mM | Moderate | Evaporation risk during long-term storage. |
| Water/PBS | < 10 µM | Poor | Do not use for stock. Immediate precipitation risk. |
Reconstitution Protocol (Self-Validating)
To ensure consistent potency across assays, follow this "Intermediate Dilution" method to prevent "solvent shock" precipitation:
-
Primary Stock: Dissolve powder in 100% DMSO to reach 10 mM . Vortex for 30 seconds.
-
Visual Check: Solution must be completely clear. If cloudy, sonicate for 5 minutes at 37°C.
-
Intermediate Step (Critical): Do not pipette 10 mM stock directly into the cell culture well (often 100µL+ volume). Instead, create a 100x Working Stock in culture media (or buffer) containing 1% DMSO.
-
Example: To achieve 1 µM final assay concentration, dilute the 10 mM stock 1:100 into a tube to make 100 µM, then add this 100 µM solution to your cells/assay at a 1:100 ratio.
-
-
Validation: This ensures the final DMSO concentration is 0.1% or less, preventing vehicle toxicity while maintaining compound solubility.
Experimental Workflows
Workflow A: cAMP Inhibition Assay (G s Pathway)
Objective: Quantify antagonism of agonist-induced (e.g., Cicaprost, Iloprost) cAMP accumulation.
Mechanism: Ro 1138452 binds the IP receptor, blocking Gs-protein coupling and preventing Adenylyl Cyclase activation.
Step-by-Step Optimization:
-
Cell Seeding: Seed IP-expressing cells (e.g., CHO-K1-hIP or platelets) in low-serum media. Serum albumin can bind lipophilic drugs, shifting the IC50.
-
Antagonist Pre-incubation (The "Equilibrium" Rule):
-
Add Ro 1138452 (0.1 nM – 10 µM dose range).
-
Incubate for 30–60 minutes at 37°C.
-
Why? Ro 1138452 has slow dissociation kinetics (pseudo-irreversible behavior in some tissues).[2] Insufficient pre-incubation leads to underestimation of potency.
-
-
Agonist Challenge: Add EC80 concentration of IP agonist (e.g., 10 nM Cicaprost). Incubate 15–30 mins.
-
Note: Include a PDE inhibitor (e.g., IBMX 500 µM) to prevent cAMP degradation.
-
-
Readout: Lyse cells and measure cAMP via FRET/TR-FRET/ELISA.
Workflow B: Platelet Aggregation (Light Transmission Aggregometry)
Objective: Block inhibition of platelet aggregation.[3][4][5] (Note: IP agonists inhibit aggregation; Ro 1138452 restores aggregation in the presence of IP agonists).
-
Preparation: Prepare Platelet-Rich Plasma (PRP) from citrated blood.
-
Baseline: Add Ro 1138452 (10 nM – 1 µM) to PRP. Incubate 5 mins at 37°C.
-
Agonist Addition: Add Cicaprost or Iloprost (inhibitory agonist) to the PRP.
-
Induction: Immediately add the aggregatory agent (e.g., ADP or Collagen).
-
Measurement: Ro 1138452 should reverse the anti-aggregatory effect of Cicaprost, restoring the light transmission curve to near-control levels.
Visualizing the Mechanism
The following diagram illustrates the competitive antagonism within the Gs-signaling cascade.
Caption: Ro 1138452 competitively binds the IP receptor, preventing Gs-mediated activation of Adenylyl Cyclase.
Troubleshooting Guide & FAQs
Q1: My IC50 values are shifting significantly between experiments. Why?
Diagnosis: This is often due to Serum Protein Binding . Explanation: Ro 1138452 is lipophilic. If Experiment A uses 10% FBS and Experiment B uses 0.1% BSA, the free drug concentration will differ drastically. The Fix: Standardize your assay buffer. For precise Ki determination, use serum-free media or Tyrode’s buffer containing a fixed, low concentration of BSA (e.g., 0.1%) to prevent non-specific plastic binding without sequestering the drug.
Q2: I see precipitation when adding the drug to the well.
Diagnosis: Aqueous Shock . The Fix: You likely pipetted a high-concentration DMSO stock (e.g., 10 mM) directly into aqueous media. The local concentration exceeds solubility before it disperses. Always use the Intermediate Dilution method (see Section 1) to step down the concentration before final addition.
Q3: The antagonism seems "wash-resistant" or irreversible.
Diagnosis: Slow Dissociation Kinetics . Explanation: In some tissues (e.g., human airway epithelial cells), Ro 1138452 exhibits "pseudo-irreversible" behavior because its dissociation rate is extremely slow.[2] The Fix: Do not rely on simple washout steps to reverse the effect. If reversibility is required for your experimental design, consider a lower affinity antagonist. For standard antagonism, ensure long pre-incubation (60 mins) to reach true equilibrium.
Q4: Can I use Ro 1138452 to distinguish between IP and EP receptors?
Diagnosis: Selectivity Confirmation . The Fix: Yes. Ro 1138452 is highly selective for IP over EP1-4 receptors (Selectivity > 1000-fold). If you observe residual cAMP activity in the presence of saturating Ro 1138452, the agonist is likely cross-reacting with EP receptors (specifically EP2 or EP4), not the IP receptor.
References
-
MedChemExpress. Ro 1138452 Product Information & Biological Activity. (Accessed 2026).[6] Link
-
British Journal of Pharmacology. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations.[3][4] (2006).[3][5][6] Link
-
Journal of Pharmacology and Experimental Therapeutics. 4-(4-isopropoxy-benzyl)-phenyl]-amine (RO1138452) is a selective, pseudo-irreversible orthosteric antagonist at the prostacyclin (IP)-receptor. (2007).[1][4] Link
-
Cayman Chemical. Ro 1138452 Product Data Sheet. (Accessed 2026).[6] Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-isopropoxy-benzyl)-phenyl]-amine (RO1138452) is a selective, pseudo-irreversible orthosteric antagonist at the prostacyclin (IP)-receptor expressed by human airway epithelial cells: IP-receptor-mediated inhibition of CXCL9 and CXCL10 release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brd.nci.nih.gov [brd.nci.nih.gov]
Avoiding precipitation of Ro 1138452 hydrochloride in aqueous solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical resource center for Ro 1138452 hydrochloride. As a potent and selective prostacyclin (IP) receptor antagonist, Ro 1138452 is a valuable tool for research into nociception, inflammation, and cardiovascular activity[1][2]. This guide has been developed by our senior scientific team to provide you with the expertise and field-proven insights necessary to navigate the primary technical challenge associated with this compound: maintaining its solubility in aqueous solutions.
Unexpected precipitation can compromise experimental results, consume valuable time, and waste precious material. This document provides a foundational understanding of the physicochemical principles governing the solubility of this compound, followed by a detailed troubleshooting guide and frequently asked questions to proactively address and resolve any issues you may encounter.
The Core Challenge: Understanding pH-Dependent Solubility
Ro 1138452 is a weakly basic compound supplied as a hydrochloride (HCl) salt to improve its handling and aqueous solubility[3]. The key to avoiding precipitation lies in understanding the pH-dependent equilibrium between its two forms: the protonated (ionized) cation and the neutral free base.
-
Protonated Form (R-NH₃⁺): At acidic pH, the molecule exists in its ionized, hydrochloride salt form. This form is charged and readily interacts with polar water molecules, resulting in higher solubility.
-
Free Base Form (R-NH₂): As the pH of the solution increases towards neutral or alkaline conditions, the molecule loses its proton. This neutral "free base" is significantly less polar and, consequently, has much lower aqueous solubility, causing it to precipitate out of solution[4].
This relationship is fundamentally described by the Henderson-Hasselbalch equation, which links pH, the compound's pKa (the pH at which 50% is ionized), and the ratio of the two forms[5][6]. While the exact pKa of Ro 1138452 is not publicly disclosed, it is the critical parameter governing this behavior.
Caption: Workflow for preparing Ro 1138452 HCl for cell-based assays.
Question 2: What is the best solvent for preparing a primary stock solution, and what concentrations can I achieve?
Answer: For maximum concentration and stability, an organic co-solvent is highly recommended. Water is not a suitable primary solvent for Ro 1138452 as the free base is noted to be insoluble.[7]
Solubility Data Summary:
| Solvent | Reported Solubility | Considerations & Best Practices |
| DMSO | 20 mg/mL,[8] 58 mg/mL [7] | Primary recommendation. High solubilizing capacity. Ensure use of anhydrous (dry) DMSO, as absorbed moisture can reduce solubility over time. Can be cytotoxic at higher concentrations; always calculate the final percentage in your experiment.[9] |
| Ethanol | 20 mg/mL,[8] 58 mg/mL [7] | Good alternative to DMSO. Can be less cytotoxic for certain cell types. Ensure you are using absolute (200 proof) ethanol. |
| DMF | 30 mg/mL [8] | High solubilizing capacity, but generally more toxic to cells than DMSO and should be used with caution. |
| Water | Insoluble [7] | Not recommended for primary stock solutions due to the risk of precipitation. |
| PBS (pH 7.2) | Very Low (e.g., 0.05 mg/mL in a 1:10 DMF:PBS mix)[8] | Demonstrates the poor solubility at neutral pH. Do not use for stock preparation. |
Question 3: My application is sensitive to organic solvents. How do I design a formulation without them?
Answer: While challenging, it is possible. Success depends on rigorous pH control and potentially the use of solubilizing excipients.
-
pH-Solubility Profiling: You must first determine the pH at which this compound is sufficiently soluble for your needs.
-
Protocol: Prepare a series of buffers (e.g., citrate, acetate) ranging from pH 3 to 7. Add an excess of the compound to each, equilibrate for several hours, centrifuge, and measure the concentration of the supernatant via HPLC or UV-Vis spectroscopy. This will give you an empirical solubility curve.
-
-
Use of Excipients: For in vivo studies or other specialized applications, complexation agents can be used. A formulation using 10% DMSO and 90% (20% SBE-β-CD in Saline) has been reported to achieve a concentration of 2.5 mg/mL.[10] SBE-β-CD (Sulfobutylether-β-cyclodextrin) is a toroidal molecule that can encapsulate the drug, enhancing its aqueous solubility.
Frequently Asked Questions (FAQs)
-
Q: I tried to dissolve the compound directly in water and it looks cloudy. What happened?
-
A: The cloudiness is precipitation. The pH of your deionized water is likely between 5.5 and 7.0, which is not acidic enough to keep the compound fully dissolved. You must use an acidic buffer or, preferably, an organic co-solvent like DMSO for your stock solution.
-
-
Q: Can I heat the solution or sonicate it to aid dissolution?
-
A: Yes, gentle heating and sonication are often used to aid the dissolution of compounds in solvents like DMSO.[10] However, be aware that for aqueous solutions, a compound that dissolves with heat may precipitate out again as the solution cools to room or physiological temperature. Always visually inspect the solution before use.
-
-
Q: How should I store my stock solutions of this compound?
-
Q: I see a "common ion effect" mentioned for hydrochloride salts. What is that and do I need to worry about it?
-
A: The common ion effect can decrease the solubility of a hydrochloride salt in a solution that already contains a high concentration of chloride ions (e.g., concentrated HCl or saline).[3][12] For most in vitro and in vivo experiments where you are making dilute working solutions, this effect is negligible compared to the much larger effect of pH. It becomes a consideration primarily in high-concentration parenteral formulation development.[3]
-
References
- Tocris Bioscience. (n.d.). This compound.
- MedChemExpress. (n.d.). RO1138452.
- Bley, K. R., et al. (2006). RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists. British Journal of Pharmacology, 147(3), 335–345.
- Jones, R. L., & Wise, H. (2007). Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations. British Journal of Pharmacology, 150(3), 265–274.
- Selleck Chemicals. (n.d.). RO1138452 Prostaglandin Receptor antagonist.
- Adooq Bioscience. (n.d.). RO-1138452.
- Cayman Chemical. (n.d.). CAY10441 (Ro 1138452, CAS Number: 221529-58-4).
- Babu, R. J., & Singh, M. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(2), 79-84.
- Wise, H., & Jones, R. L. (2007). Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations. Naunyn-Schmiedeberg's Archives of Pharmacology, 375(1), 1-11.
- Serajuddin, A. T., & Jarowski, C. I. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 74(1), 108-110.
- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(5), 1185-1194.
- Chadha, R., & Bhandari, S. (2014). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Molecules, 19(12), 19937-19966.
- ResearchGate. (2023). Formulation strategies for poorly soluble drugs.
- Avdeef, A., & Tsinman, O. (2006). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 23(8), 1847-1857.
- ResearchGate. (2022). How do you dissolve chemicals in the culture medium?.
- Yalkowsky, S. H., & Jain, N. (2015).
- Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- Roy, S., & Roy, A. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. AAPS PharmSciTech, 17(4), 932-940.
- ResearchGate. (2011). Solvent change co-precipitation with hydroxypropyl methylcellulose phthalate to improve dissolution characteristics of a poorly water-soluble drug.
- Tablets & Capsules Magazine. (2023). Formulating OSDs for Poorly Soluble Drugs.
- Yalkowsky, S. H., & Jain, N. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 263-266.
- Hagedorn, M., et al. (2022).
- Rahman, M. M., et al. (2014). Methods of Solubility and Dissolution Enhancement for Poorly Water Soluble Drugs: A Review. World Journal of Pharmaceutical Research, 3(5), 107-130.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Van der Meeren, F., et al. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 231, 115392.
- Wako Pure Chemical Industries. (n.d.). Cell Cultivation Handbook.
- Moradiya, M., & Kushwaha, A. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
- Verbeck, G. (n.d.). Protocol for Disinfection of Cell Culture and Tissue Culture in Media. University of North Texas.
- Bergström, C. A., et al. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules.
- Yalkowsky, S. H., & Rubino, J. T. (1985). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Journal of Pharmaceutical Sciences, 74(4), 416-421.
- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(5), 1185-1194.
- Geraghty, R. J., et al. (2019). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells, 8(9), 953.
- Wikipedia. (n.d.). Henderson–Hasselbalch equation.
- ResearchGate. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
- Reddit. (2022). Normality of HCl non toxic to mammalian cells.
Sources
- 1. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjpdft.com [rjpdft.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 6. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 7. adooq.com [adooq.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparative Guide: RO1138452 vs. RO3244794
Executive Summary
In the investigation of prostacyclin (PGI2) physiology—specifically nociception, inflammation, and cardiovascular hemodynamics—the lack of selective tools has historically hampered precise mechanistic dissection.[1][2]
This guide compares the two primary small-molecule antagonists for the IP receptor: RO1138452 and RO3244794 .[1][2][3][4] While both effectively block IP receptor signaling, they possess distinct pharmacological profiles that dictate their experimental utility.[2]
-
RO1138452 is the high-potency choice for in vitro characterization but carries off-target liabilities (Imidazoline/PAF receptors).
-
RO3244794 is the high-selectivity choice, optimized for in vivo pharmacokinetics and complex tissue assays where specificity is paramount.
Part 1: Mechanistic Profiling & Performance Data
The following data synthesizes binding affinities and functional antagonism metrics derived from human platelet assays and recombinant expression systems.
Table 1: Comparative Pharmacological Profile
| Feature | RO1138452 (Hydrochloride) | RO3244794 |
| Primary Target | IP Receptor (Antagonist) | IP Receptor (Antagonist) |
| Potency (pKi, Human Platelets) | 9.3 ± 0.1 (High Affinity) | 7.7 ± 0.03 (Moderate Affinity) |
| Potency (pKi, Recombinant) | 8.7 ± 0.06 | 6.9 ± 0.1 |
| Selectivity Profile | Mixed: Affinity for I2 (8.[1][2][4]3) and PAF (7.[3]9) receptors.[1][2][5][6] | Highly Selective: No significant activity at EP1-4, TP, DP, or non-prostanoid targets. |
| Binding Mechanism | Competitive / Pseudo-irreversible (context-dependent) | Competitive Reversible |
| Oral Bioavailability (Rat) | Low (< 1%) | High (~51%) |
| Plasma Half-life (t1/2) | Short | Long |
Scientist's Analysis: The critical differentiator here is selectivity vs. potency .
-
RO1138452 exhibits a pKi approximately 1.5 log units higher than RO3244794.[1][2] However, its affinity for the Platelet Activating Factor (PAF) receptor (pKi 7.[3]9) is a major confounder in inflammation models, as PAF is a potent mediator of vascular permeability and leukocyte activation.
-
RO3244794 , while less potent, offers a "clean" pharmacological tool. It allows researchers to attribute observed phenotypes strictly to IP receptor blockade without the noise of I2 or PAF interference.
Part 2: Experimental Decision Framework
To ensure experimental rigor, select the compound based on the specific constraints of your assay.
Visualization: Selection Logic & Signaling Pathway
The following diagram illustrates the IP receptor signaling cascade and the decision logic for selecting the appropriate antagonist.
Figure 1: IP Receptor signaling cascade (Gs-coupled) and antagonist selection logic based on experimental requirements.
Part 3: Validated Experimental Protocols
The following protocols are designed to be self-validating . They include internal controls to distinguish between true IP antagonism and non-specific effects.
Protocol A: Platelet Aggregation Assay (Functional Validation)
Context: IP receptor activation inhibits platelet aggregation.[5][7] Therefore, an IP antagonist should restore aggregation in the presence of an IP agonist (like Iloprost).
Reagents:
-
Human Platelet-Rich Plasma (PRP).[7]
-
Aggregating Agent: ADP (5–10 µM) or U-46619.
-
IP Agonist: Iloprost (1–10 nM).
Workflow:
-
Preparation: Adjust PRP to 300,000 platelets/µL using Tyrode’s buffer.
-
Control A (Max Aggregation): Add ADP alone. Record light transmission (set as 100% aggregation).
-
Control B (IP Inhibition): Incubate PRP with Iloprost (10 nM) for 2 minutes. Add ADP. Result should be <10% aggregation.
-
Experimental Arm (Antagonism):
-
Pre-incubate PRP with RO1138452 (10 nM - 1 µM) or RO3244794 (100 nM - 10 µM) for 5 minutes.
-
Add Iloprost (10 nM) for 2 minutes.
-
Add ADP.
-
-
Readout: Measure restoration of aggregation.
-
Success Metric: Dose-dependent return of aggregation toward Control A levels.
-
Note: If using RO1138452, ensure concentrations do not exceed 10 µM to avoid non-specific membrane stabilization.
-
Protocol B: In Vivo Inflammation Model (Rat Carrageenan Paw Edema)
Context: PGI2 sensitizes nociceptors and promotes edema. This protocol validates the anti-inflammatory/analgesic properties of the antagonists.[1][2][3]
Compound Selection: Use RO3244794 due to its superior oral bioavailability (51%) and lack of PAF interference.
Workflow:
-
Dosing: Administer RO3244794 (0.3 – 30 mg/kg, p.o.) or Vehicle (methylcellulose) 1 hour prior to induction.
-
Induction: Inject 100 µL of 1% λ-carrageenan into the plantar surface of the hind paw.
-
Measurement (Edema): Measure paw volume using a plethysmometer at t=1, 3, and 5 hours.
-
Measurement (Hyperalgesia): Use the Randall-Selitto test (mechanical pressure) to determine pain threshold.
-
Validation: Compare against a positive control (e.g., Indomethacin). RO3244794 should significantly inhibit edema and increase pain thresholds in a dose-dependent manner.
Part 4: Expert Commentary on Causality
When interpreting data generated with these compounds, researchers must account for the "Prostanoid Tone" of the system.
-
The PAF Confounder: If you use RO1138452 in a model involving neutrophils or endothelial leakage, you risk false positives. RO1138452 inhibits PAF receptors (Ki ~12 nM). If your model shows reduced inflammation with RO1138452, confirm it with RO3244794. If RO3244794 fails to replicate the effect, the original observation was likely PAF-mediated, not IP-mediated.
-
Pharmacokinetic Disconnect: RO1138452 has high clearance. In in vivo studies, a lack of effect might not be a lack of efficacy, but rather insufficient plasma exposure. Always prioritize RO3244794 for oral dosing studies to eliminate PK failure as a variable.
References
-
Bley, K. R., et al. (2006). RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists.[3][4] British Journal of Pharmacology.[3][4]
-
Ayer, L. M., et al. (2008). RO1138452 is a selective, pseudo-irreversible orthosteric antagonist at the prostacyclin (IP)-receptor expressed by human airway epithelial cells.[3] Journal of Pharmacology and Experimental Therapeutics.
-
Wise, H., & Jones, R. L. (2005). Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations. British Journal of Pharmacology.[3][4]
Sources
- 1. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists [pubmed.ncbi.nlm.nih.gov]
- 2. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Schild Analysis of Ro 113-8452 Hydrochloride: A Definitive Guide to Competitive Antagonism
Executive Summary
Ro 113-8452 hydrochloride (also known as CAY10441 ) is a high-affinity, selective antagonist of the Prostacyclin (IP) receptor.[1][2] In the landscape of eicosanoid pharmacology, it serves as a critical tool for distinguishing IP receptor-mediated effects from those of other prostanoid receptors (EP, DP, TP).
This guide details the Schild analysis of Ro 113-8452, the gold-standard pharmacological method for validating competitive antagonism. Unlike simple IC50 measurements, which are dependent on agonist concentration and experimental conditions, Schild analysis yields the
Key Performance Metrics:
-
Mechanism: Competitive, Reversible Antagonism.
-
Target: IP Receptor (Gs-coupled).
-
Affinity (
): ~8.20 – 8.39 (Functional Tissue Assays).[3] -
Schild Slope: ~1.0 (Unity), confirming competitive kinetics.
Mechanistic Foundation: The IP Receptor Pathway
To understand the antagonism of Ro 113-8452, one must first visualize the agonist pathway it blocks. The IP receptor is a Gs-protein coupled receptor.[4][5] Upon activation by prostacyclin (
Figure 1: IP Receptor Signaling & Antagonism Mechanism
Caption: Ro 113-8452 competes with agonists for the IP receptor orthosteric site, preventing Gs coupling.
Comparative Analysis: Ro 113-8452 vs. Alternatives
In drug discovery, selecting the right probe is essential. While Ro 113-8452 is the most widely cited high-affinity antagonist, Ro 32-44794 is a key alternative with a distinct selectivity profile.
Table 1: Comparative Pharmacological Profile
| Feature | Ro 113-8452 (CAY10441) | Ro 32-44794 | Interpretation |
| Primary Target | IP Receptor | IP Receptor | Both are effective IP blockers.[6][7] |
| Affinity ( | 9.3 (Platelets)8.7 (Recombinant) | 7.7 (Platelets)6.9 (Recombinant) | Ro 113-8452 is ~10-100x more potent. |
| Functional | 8.20 - 8.39 | ~7.5 | Ro 113-8452 requires lower concentrations for blockade. |
| Selectivity | High vs. Prostanoids.Note: Binds Imidazoline I2 & PAF receptors.[3][7] | Ultra-High. No affinity for I2 or PAF. | Use Ro 32-44794 if I2/PAF off-target effects are a concern. |
| Binding Kinetics | Competitive, Reversible | Competitive, Reversible | Both suitable for Schild analysis. |
| Solubility | DMSO, Ethanol | DMSO | Similar handling requirements. |
Expert Insight: For standard pharmacological characterization (Schild analysis), Ro 113-8452 is preferred due to its superior potency, which allows for a wider window of concentration testing before solubility limits or non-specific effects occur. However, if the tissue preparation is rich in Imidazoline receptors, Ro 32-44794 serves as a necessary control [1, 2].
Experimental Protocol: Schild Analysis in Isolated Tissue
This protocol describes the determination of the
Phase 1: Tissue Preparation & Equilibration
-
Dissection: Isolate arterial rings (2–3 mm wide) and mount in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95%
/5% . -
Pre-tension: Apply optimal resting tension (e.g., 2g for aorta) and equilibrate for 60–90 minutes, washing every 20 minutes.
-
Tone Induction: Induce sub-maximal contraction (approx. 70-80% of max) using a constrictor like Phenylephrine (1 µM) or U-46619 . Wait for a stable plateau.
Phase 2: The Dosing Schedule (S1 - S4)
To perform a Schild analysis, you must generate agonist concentration-response curves (CRCs) in the presence of fixed antagonist concentrations.
Step-by-Step Workflow:
-
Curve 1 (Control): Construct a cumulative CRC for Cicaprost without antagonist. Wash out and re-equilibrate (30–40 min).
-
Incubation: Add Ro 113-8452 at Concentration A (e.g., 10 nM) to the bath. Incubate for 30–45 minutes to ensure equilibrium occupancy.
-
Curve 2 (Low Dose): Re-induce tone, then construct the Cicaprost CRC in the presence of the antagonist.
-
Repeat: Wash out, increase Ro 113-8452 to Concentration B (e.g., 100 nM), incubate, and run Curve 3. Repeat for Concentration C (e.g., 500 nM) for Curve 4.
Phase 3: Data Calculation
-
Determination: Fit each curve to a sigmoidal dose-response equation (variable slope). Calculate the
for the agonist at each antagonist concentration. -
Dose Ratio (DR): Calculate
. -
Schild Transformation: Calculate
.
Data Analysis & Visualization
The validity of Ro 113-8452 as a competitive antagonist is determined by the Schild Plot .
The Schild Equation:
Figure 2: Schild Analysis Workflow
Caption: The logical flow from raw dose-response curves to the definitive pA2 affinity constant.
Interpretation of Results
-
Linearity: The plot of
vs. should be a straight line. -
Slope: For Ro 113-8452, the slope should be 1.0 ± 0.1 .[3]
-
Slope < 1: Suggests negative cooperativity or non-equilibrium (incubation time too short).
-
Slope > 1: Suggests antagonist toxicity or saturable uptake mechanisms.
-
-
Intercept: The X-intercept gives the
.[8]-
Expected
for Ro 113-8452: 8.2 – 8.4 [2].
-
Troubleshooting:
If the maximum response (
References
-
Bley, K. R., et al. (2006).[3] RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists.[6][7] British Journal of Pharmacology, 147(3), 335–345.
-
Jones, R. L., et al. (2006).[1] Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations.[1][3] British Journal of Pharmacology, 149(1), 110–120.[1]
-
Cayman Chemical. (n.d.). CAY10441 Product Information. Cayman Chemical Datasheet.
-
Arunlakshana, O., & Schild, H. O. (1959).[3] Some quantitative uses of drug antagonists.[3][6][7][8][9][10][11] British Journal of Pharmacology and Chemotherapy, 14(1), 48–58.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 10. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating Ro 1138452 hydrochloride's effect with IP receptor agonists like cicaprost
Executive Summary
Ro 1138452 hydrochloride (also commercially available as CAY10441 ) is a potent, highly selective, competitive antagonist of the Prostacyclin (IP) receptor.[1] Unlike earlier non-selective prostanoid antagonists, Ro 1138452 exhibits nanomolar affinity (
This guide details the experimental framework to validate Ro 1138452’s antagonistic profile using Cicaprost , a metabolically stable IP receptor agonist. The validation relies on demonstrating a concentration-dependent rightward shift in the Cicaprost dose-response curve (Schild regression) in both molecular (cAMP) and functional (platelet aggregation) assays.
Mechanistic Foundation
To validate the antagonist, one must first understand the signal transduction pathway it interrupts. The IP receptor is a G
Signaling Pathway Diagram
The following diagram illustrates the competitive antagonism mechanism where Ro 1138452 blocks the Cicaprost-induced cascade.
Figure 1: Mechanism of Action. Ro 1138452 competes with Cicaprost for the IP receptor binding site, preventing Gs-protein coupling and subsequent cAMP generation.
Comparative Performance Profile
When selecting an antagonist for IP receptor studies, it is crucial to distinguish Ro 1138452 from other available tools. Note that CAY10441 is chemically identical to Ro 1138452.[1][2] The primary alternative is RO3244794 , a structurally distinct carboxylic acid derivative.
Table 1: Antagonist Comparison Matrix[3]
| Feature | Ro 1138452 (HCl) | RO3244794 | Notes |
| Chemical Class | Imidazoline derivative | Carboxylic acid derivative | Ro 1138452 is generally more potent. |
| Affinity ( | 8.7 -- 9.3 | 6.9 -- 7.7 | Ro 1138452 has ~10-100x higher affinity. |
| Selectivity | High (>1000x vs EP/TP) | High (>1000x vs EP/TP) | Both are excellent for excluding EP effects. |
| Solubility | Water/DMSO (Salt dependent) | DMSO | HCl salt of Ro 1138452 improves aqueous solubility. |
| Primary Use | Gold Standard for IP blockade | Alternative if imidazoline structure interferes | Use Ro 1138452 for maximum potency. |
Key Insight: Ro 1138452 is preferred for validation studies due to its superior affinity (
Experimental Validation Protocols
Protocol A: cAMP Accumulation Assay (Molecular Validation)
This assay quantifies the ability of Ro 1138452 to shift the
System: HEK293 cells stably expressing human IP receptor (or primary smooth muscle cells). Detection: TR-FRET (e.g., HTRF) or AlphaScreen.
Step-by-Step Methodology:
-
Cell Preparation: Seed cells at 2,000–5,000 cells/well in a 384-well white plate.
-
Antagonist Pre-incubation (Critical):
-
Prepare a serial dilution of Ro 1138452 (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 1
M). -
Add Ro 1138452 to cells and incubate for 20–30 minutes at 37°C.
-
Why? This allows the antagonist to reach equilibrium binding before the agonist competes.
-
-
Agonist Challenge:
-
Add Cicaprost in a dose-response series (range:
M to M) to each concentration of antagonist. -
Include IBMX (500
M) to prevent cAMP degradation by phosphodiesterases. -
Incubate for 30–60 minutes.
-
-
Detection: Add lysis buffer and detection reagents (cAMP-d2 / Anti-cAMP-Cryptate) per kit instructions. Read fluorescence.
Protocol B: Platelet Aggregation Assay (Functional Validation)
This assay confirms that the molecular blockade translates to physiological inhibition.
System: Human Platelet-Rich Plasma (PRP).
Step-by-Step Methodology:
-
Isolation: Collect human blood in citrate tubes. Centrifuge (200 x g, 15 min) to obtain PRP.
-
Baseline: Calibrate aggregometer (Light Transmission Aggregometry - LTA) using Platelet-Poor Plasma (PPP) as 100% transmission.
-
Pre-treatment: Incubate PRP aliquots with Ro 1138452 (1
M) or Vehicle (DMSO) for 5 minutes. -
Agonist Addition: Add Cicaprost (10–100 nM) to induce anti-aggregation (or inhibit ADP-induced aggregation).
-
Note: Since Cicaprost inhibits aggregation, you usually induce aggregation with ADP (5-10
M) and measure how well Cicaprost prevents it. Ro 1138452 should restore the aggregation by blocking Cicaprost.
-
-
Measurement: Record light transmission for 5–10 minutes.
Experimental Workflow & Data Analysis
The following workflow visualizes the logical progression of the validation experiment and the expected Schild Analysis outcome.
Figure 2: Validation Workflow. The process requires generating multiple agonist curves in the presence of fixed antagonist concentrations to perform Schild regression.
Expected Results
-
Vehicle Control: Cicaprost
should be in the low nanomolar range (~10–30 nM). -
With Ro 1138452: The Cicaprost curve should shift parallel to the right.
-
Schild Plot: The slope of the regression line should be close to 1.0, confirming competitive antagonism . If the slope is significantly < 1, suspect allosteric modulation or insufficient equilibration time.
References
-
Jones, R. L., et al. (2006). "Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations." British Journal of Pharmacology.[3]
-
Cayman Chemical. "CAY10441 (Ro 1138452) Product Information."[1] Cayman Chemical Datasheet.
-
Bley, K. R., et al. (2006). "Characterization of the IP receptor antagonist Ro 1138452."[4] British Journal of Pharmacology.[3] (Cited within Jones et al., establishing
values). -
Stitham, J., et al. (2003). "Design and Pharmacological Characterization of a Novel, Potent, and Selective Imidazoline-Based IP Receptor Antagonist." Bioorganic & Medicinal Chemistry Letters.
Sources
Technical Comparison Guide: Selectivity Profile of Ro 1138452 against Prostanoid Receptors
Part 1: Executive Summary & Mechanistic Positioning
Ro 1138452 (CAY10441) is widely recognized as a high-affinity, reversible antagonist of the IP (Prostacyclin) receptor. In the context of drug discovery and eicosanoid biology, it serves as a primary tool for isolating the physiological effects of Prostacyclin (
The Scientist's Dilemma: While Ro 1138452 exhibits exceptional selectivity within the prostanoid receptor family (effectively discriminating IP from EP, FP, and TP receptors), its utility is complicated by significant off-target affinity for non-prostanoid targets—specifically Imidazoline
This guide provides the quantitative data and experimental frameworks necessary to use Ro 1138452 rigorously, distinguishing true IP antagonism from potential off-target artifacts.
Mechanistic Pathway & Intervention Point[1]
The following diagram illustrates the specific intervention of Ro 1138452 within the arachidonic acid cascade and its potential off-target "noise" zones.
Figure 1: Ro 1138452 selectively blocks the IP receptor pathway but possesses significant affinity for I2 and PAF receptors, which requires careful experimental control.[1][2][3][4][5][6]
Part 2: Comparative Selectivity Data
The following data aggregates binding affinity (
Table 1: Prostanoid Receptor Selectivity Profile
Ro 1138452 is highly selective against other prostanoid receptors.
| Receptor Target | Ligand/Agonist | Ro 1138452 Affinity ( | Selectivity Ratio (vs IP) | Interpretation |
| IP (Primary) | Iloprost / Cicaprost | 9.3 ± 0.1 ( | 1x | Primary Target |
| EP1 ( | < 5.0 ( | > 20,000x | No Interaction | |
| EP2 ( | Butaprost | No Blockade | N/A | No Interaction |
| EP3 ( | < 5.0 | > 20,000x | No Interaction | |
| EP4 ( | < 5.0 | > 20,000x | No Interaction | |
| TP ( | U-46619 | < 5.0 | > 20,000x | No Interaction |
| FP ( | Fluprostenol | < 5.0 | > 20,000x | No Interaction |
Table 2: Non-Prostanoid Off-Target Liability
Caution: Ro 1138452 is NOT "clean" outside the prostanoid family.
| Off-Target Receptor | Ro 1138452 Affinity ( | Fold Difference (vs IP) | Experimental Risk |
| Imidazoline | 8.3 ( | 10x | HIGH |
| PAF Receptor | 7.9 ( | 25x | HIGH |
| 6.5 ( | 630x | Moderate | |
| 5.9 ( | 2,500x | Low |
Critical Insight: If you use Ro 1138452 at concentrations
Alternative Recommendation: If your system is sensitive to PAF or Imidazoline signaling, consider RO3244794 . It has lower affinity for IP (
Part 3: Validated Experimental Protocols
To ensure scientific integrity, you must validate that the observed effects are IP-mediated.
Protocol A: Functional Validation (cAMP Inhibition)
Objective: Confirm IP antagonism in a functional cell system.
-
System: CHO-K1 cells stably expressing human IP receptor.[2][5][6]
-
Preparation: Wash cells in HBSS containing IBMX (500
) to prevent cAMP degradation. -
Antagonist Pre-incubation: Incubate cells with Ro 1138452 (0.1 nM – 1
) for 30 minutes at 37°C.-
Note: A concentration of 10-100 nM is usually sufficient for full blockade without excessive off-target effects.
-
-
Agonist Challenge: Add Cicaprost (10 nM) or Carbaprostacyclin (stable IP agonists).
-
Detection: Lyse cells after 15 minutes and quantify cAMP via ELISA or TR-FRET.
-
Expected Result: Ro 1138452 should inhibit cAMP accumulation with a
.[2][5][6]
Protocol B: The "Selectivity Check" (Self-Validating System)
Objective: Prove that Ro 1138452 is NOT affecting EP or TP receptors in your specific tissue preparation (e.g., isolated artery).
This protocol uses a "Schild Plot" logic to demonstrate specificity.[1][3]
-
Control Curve: Generate a concentration-response curve (CRC) for a TP agonist (e.g., U-46619 ) or EP agonist (e.g., PGE2 ).
-
Measure contraction (vascular smooth muscle) or aggregation (platelets).
-
-
Treatment Arm: Incubate tissue with Ro 1138452 (1
) for 30 minutes.-
Note: 1
is a supramaximal dose. If it doesn't block EP/TP here, it is safe.
-
-
Challenge: Repeat the CRC for U-46619 or PGE2 in the presence of Ro 1138452.
-
Analysis:
-
Valid Result: The
of the non-IP agonist (U-46619/PGE2) remains unchanged (Shift < 2-fold). -
Invalid Result: A rightward shift indicates cross-reactivity or physiological antagonism.
-
Workflow Visualization
Figure 2: Experimental workflow to validate Ro 1138452 specificity in functional assays.
References
-
Bley, K. R., et al. (2006).[1] "Ro 1138452 and Ro 3244794: Characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists." British Journal of Pharmacology, 147(3), 335–345.
-
Jones, R. L., et al. (2006). "Investigation of the prostacyclin (IP) receptor antagonist Ro 1138452 on isolated blood vessel and platelet preparations."[1][3][7] British Journal of Pharmacology, 149(6), 698–708.
-
Cayman Chemical. (2023). "Ro 1138452 Product Information Sheet." Cayman Chemical Datasheets.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (2023). "Prostanoid Receptors: IP Receptor Antagonists."
Sources
- 1. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostanoid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Potency of Ro 1138452 Hydrochloride
This guide provides a comprehensive comparison of the in vitro and in vivo potency of Ro 1138452 hydrochloride, a selective prostacyclin (IP) receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data that defines the pharmacological profile of this compound, offering insights into its mechanism of action and its efficacy in preclinical models of pain and inflammation. We will also draw comparisons with a structurally distinct IP receptor antagonist, RO3244794, to provide a broader context for its therapeutic potential.
Introduction: The Role of the Prostacyclin (IP) Receptor in Nociception and Inflammation
Prostacyclin (PGI2) is a lipid mediator that exerts a wide range of physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation and nociception.[1] These actions are mediated through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). The development of selective IP receptor antagonists is crucial for elucidating the specific roles of PGI2 in various pathological states and for the potential development of novel analgesic and anti-inflammatory therapies.[1][2]
This compound emerged from a series of 2-(phenylamino) imidazolines as a potent and selective antagonist of the IP receptor.[3] Its characterization, both in isolated cellular systems (in vitro) and in whole-animal models (in vivo), has provided valuable insights into the therapeutic potential of targeting the PGI2-IP receptor axis.
Mechanism of Action: Selective Antagonism of the Prostacyclin (IP) Receptor
Ro 1138452 acts as a competitive antagonist at the prostacyclin IP receptor.[4] This means it binds to the receptor at the same site as the endogenous ligand, prostacyclin, but does not activate it, thereby blocking the downstream signaling cascade. The primary signaling pathway activated by the IP receptor involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] Ro 1138452 effectively inhibits this agonist-induced cAMP accumulation.
Caption: Mechanism of Action of Ro 1138452 at the IP Receptor.
In Vitro Potency: High Affinity and Functional Antagonism
The in vitro potency of Ro 1138452 has been established through receptor binding assays and functional cell-based assays. These studies demonstrate its high affinity for the IP receptor and its ability to effectively block agonist-induced cellular responses.
Receptor Binding Affinity
Radioligand binding assays are a standard method to determine the affinity of a compound for its target receptor. In these assays, a radiolabeled ligand (e.g., [3H]-iloprost) is displaced by the test compound, and the concentration at which 50% of the radioligand is displaced (IC50) is used to calculate the inhibitory constant (Ki). The pKi is the negative logarithm of the Ki, with a higher pKi value indicating greater binding affinity.
Ro 1138452 has demonstrated high affinity for both native human IP receptors in platelets and recombinant human IP receptors expressed in cell lines.[1][5]
Functional Antagonism
Functional assays measure the ability of an antagonist to inhibit the biological response induced by an agonist. For the IP receptor, a common functional assay is the measurement of cyclic AMP (cAMP) accumulation in response to an IP receptor agonist, such as carbaprostacyclin (cPGI2).[1] The potency of an antagonist in these assays is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist.
Studies on isolated vascular smooth muscle preparations and platelets have confirmed the potent functional antagonism of Ro 1138452.[4][6]
Table 1: Summary of In Vitro Potency of this compound
| Assay Type | System | Agonist | Potency Metric | Value | Reference(s) |
| Receptor Binding | Human Platelets | [3H]-iloprost | pKi | 9.3 ± 0.1 | [1][2][5] |
| Receptor Binding | Recombinant Human IP Receptor (CHO-K1 cells) | [3H]-iloprost | pKi | 8.7 ± 0.06 | [1][2][5] |
| Functional Antagonism (cAMP accumulation) | Recombinant Human IP Receptor (CHO-K1 cells) | Carbaprostacyclin | pKi | 9.0 ± 0.06 | [1][2][5] |
| Functional Antagonism (Vascular Relaxation) | Human Pulmonary Artery | Cicaprost | pA2 | 8.20 | [4][6] |
| Functional Antagonism (Vascular Relaxation) | Guinea-pig Aorta | Cicaprost | pA2 | 8.39 | [4][6] |
| Functional Antagonism (Vascular Relaxation) | Rabbit Mesenteric Artery | Cicaprost | pA2 | 8.12 | [4][6] |
In Vivo Efficacy: Preclinical Models of Pain and Inflammation
The in vivo efficacy of Ro 1138452 has been evaluated in several rodent models of inflammatory and nociceptive pain. These studies demonstrate its ability to produce analgesic and anti-inflammatory effects following both intravenous and oral administration.
Acetic Acid-Induced Abdominal Constriction in Rats
This model is a widely used screening test for analgesic drugs. Intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a measure of visceral pain. Ro 1138452, when administered intravenously, significantly reduces the number of abdominal constrictions, indicating its analgesic properties.[1][5]
Carrageenan-Induced Hyperalgesia and Edema in Rats
The injection of carrageenan into the paw of a rat induces a local inflammatory response characterized by hyperalgesia (increased sensitivity to pain) and edema (swelling). Ro 1138452, administered orally, has been shown to significantly reduce both carrageenan-induced mechanical hyperalgesia and edema formation.[1][2][5]
Table 2: Summary of In Vivo Efficacy of this compound in Rats
| Model | Administration Route | Dose Range | Effect | Reference(s) |
| Acetic Acid-Induced Abdominal Constrictions | Intravenous (i.v.) | 1 - 10 mg/kg | Significant reduction in constrictions | [1][2][5] |
| Carrageenan-Induced Mechanical Hyperalgesia | Oral (p.o.) | 3 - 100 mg/kg | Significant reduction in hyperalgesia | [1][2][5] |
| Carrageenan-Induced Edema | Oral (p.o.) | 3 - 100 mg/kg | Significant reduction in edema formation | [1][2][5] |
Comparative Analysis with RO3244794
To provide a more complete picture of Ro 1138452's pharmacological profile, it is insightful to compare it with RO3244794, a structurally distinct and highly selective IP receptor antagonist.[1][2]
Table 3: Comparative In Vitro and In Vivo Profile of Ro 1138452 and RO3244794
| Parameter | Ro 1138452 | RO3244794 | Reference(s) |
| In Vitro Potency | |||
| Human Platelet Binding (pKi) | 9.3 ± 0.1 | 7.7 ± 0.03 | [1][2] |
| Recombinant hIP Receptor Binding (pKi) | 8.7 ± 0.06 | 6.9 ± 0.1 | [1][2] |
| Functional Antagonism (cAMP, pKi) | 9.0 ± 0.06 | 8.5 ± 0.11 | [1][2] |
| Pharmacokinetics in Rats | |||
| Plasma Half-life (i.v.) | 1.3 h | 3.4 h | [1] |
| Oral Bioavailability | 0.69% | 50.8% | [1] |
| In Vivo Efficacy (Carrageenan-induced Hyperalgesia, p.o.) | 3 - 100 mg/kg | 0.3 - 30 mg/kg | [1][2] |
While Ro 1138452 demonstrates higher affinity for the IP receptor in in vitro binding assays, RO3244794 exhibits a superior pharmacokinetic profile with a longer plasma half-life and significantly greater oral bioavailability in rats.[1] This translates to a more potent in vivo effect in the carrageenan-induced hyperalgesia model, where RO3244794 is effective at lower oral doses.[1][2]
Experimental Protocols
In Vitro cAMP Accumulation Assay
Caption: Workflow for In Vitro cAMP Accumulation Assay.
Detailed Steps:
-
Cell Culture: CHO-K1 cells stably expressing the human IP receptor are cultured in appropriate media and seeded into multi-well plates.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: A fixed concentration of an IP receptor agonist, such as carbaprostacyclin, is added to the wells to stimulate cAMP production.
-
Cell Lysis: The reaction is terminated by lysing the cells.
-
cAMP Measurement: The concentration of intracellular cAMP is quantified using a commercially available assay kit (e.g., ELISA, HTRF).
-
Data Analysis: The data is plotted as a dose-response curve, and the antagonist affinity (pKi) is calculated.[1]
In Vivo Carrageenan-Induced Hyperalgesia Model
Caption: Workflow for Carrageenan-Induced Hyperalgesia Model.
Detailed Steps:
-
Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment and handling.
-
Compound Administration: this compound is administered orally (p.o.) at various doses. A vehicle control group is also included.
-
Induction of Inflammation: A solution of carrageenan is injected into the plantar surface of one hind paw to induce localized inflammation.
-
Assessment of Hyperalgesia: At predetermined time points after carrageenan injection, mechanical hyperalgesia is assessed by measuring the paw withdrawal threshold to a mechanical stimulus (e.g., using an analgesy-meter or von Frey filaments).
-
Data Analysis: The paw withdrawal thresholds of the drug-treated groups are compared to the vehicle-treated group to determine the analgesic effect.[1]
Conclusion
This compound is a potent and selective antagonist of the prostacyclin IP receptor, as demonstrated by a comprehensive set of in vitro and in vivo studies. Its high affinity for the IP receptor and its ability to block agonist-induced signaling translate to significant analgesic and anti-inflammatory effects in preclinical models. While comparative analysis with RO3244794 highlights the importance of pharmacokinetic properties for in vivo efficacy, Ro 1138452 remains a valuable research tool for investigating the physiological and pathophysiological roles of the prostacyclin signaling pathway.[6] The data presented in this guide underscore the therapeutic potential of targeting the IP receptor for the management of pain and inflammation.
References
-
Jones RL, et al. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations. Br J Pharmacol. 2006;149(1):110-120. [Link]
-
Jones RL, et al. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations. PubMed. [Link]
-
Bley KR, et al. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists. Br J Pharmacol. 2006;147(3):335-345. [Link]
-
ResearchGate. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations | Request PDF. [Link]
-
Bley KR, et al. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists. PubMed. [Link]
Sources
- 1. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 4. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic & Mechanistic Comparison: Ro 1138452 vs. Ro 32-44794
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads Focus: Functional Pharmacokinetics, Selectivity Profiles, and Experimental Optimization
Executive Summary: The "Sledgehammer" vs. The "Scalpel"
In the investigation of Prostacyclin (IP) receptor physiology, two antagonists dominate the landscape: Ro 1138452 and Ro 32-44794 . While both are potent tools for blocking PGI2-mediated signaling, they are not interchangeable.
-
Ro 1138452 acts as the "Sledgehammer": It possesses significantly higher affinity (pKi ~9.3) but compromises on selectivity, showing off-target activity at Imidazoline (I2) and Platelet-Activating Factor (PAF) receptors.
-
Ro 32-44794 acts as the "Scalpel": It has lower affinity (pKi ~7.7) but offers a pristine selectivity profile, making it the superior choice for validating IP-specific mechanisms in complex in vivo systems where I2 or PAF pathways may confound results.
This guide provides a technical breakdown of their pharmacokinetic (PK) behaviors, physicochemical properties, and optimal experimental protocols to ensure data integrity.
Physicochemical & Pharmacological Profile[1][2]
The following dataset synthesizes parameters from seminal characterization studies (Bley et al., 2006; Jones et al., 2006).
| Feature | Ro 1138452 | Ro 32-44794 |
| Chemical Class | Imidazoline derivative | Benzofuran derivative |
| IP Affinity (Human Platelets) | pKi = 9.3 ± 0.1 (High Potency) | pKi = 7.7 ± 0.03 (Moderate Potency) |
| IP Affinity (Recombinant) | pKi = 8.7 ± 0.06 | pKi = 6.9 ± 0.1 |
| Selectivity Profile | "Dirty" : Affinity for I2 (pKi 8.3) & PAF (pKi 7.9) | Highly Selective : No activity at EP1, EP3, EP4, TP |
| Solubility (Water) | Insoluble | Insoluble |
| Solubility (DMSO) | > 100 mM | > 50 mM |
| Primary Metabolic Route | Hepatic (CYP-mediated inferred) | Hepatic |
| In Vivo Bioavailability | Orally Bioavailable (Rat) | Orally Bioavailable (Rat) |
| Effective Dose (Rat, PO) | 3 – 100 mg/kg | 0.3 – 30 mg/kg |
| Mechanism of Action | Competitive Antagonist | Competitive Antagonist |
Critical Insight: When using Ro 1138452 in cardiovascular models, be aware that its affinity for I2 receptors (pKi 8.3) is nearly equipotent to its IP affinity in some tissues. Controls using selective I2 ligands are recommended.
Mechanistic Visualization: IP Receptor Signaling
To understand the impact of these antagonists, we must visualize the downstream cascade they inhibit. The IP receptor primarily couples to
Figure 1: The canonical IP receptor signaling pathway. Ro 1138452 competitively inhibits ligand binding, preventing Gs-mediated cAMP accumulation.
Experimental Protocols
Protocol A: Formulation for In Vivo Oral Gavage (Rat)
Objective: Solubilize hydrophobic Ro 1138452 for oral administration (3–100 mg/kg) without precipitation.
Materials:
-
Ro 1138452 (Solid)[1]
-
DMSO (Anhydrous)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl) or Methylcellulose (0.5%)
Workflow:
-
Stock Preparation: Dissolve Ro 1138452 in 100% DMSO to a concentration 20x higher than the final required dose concentration. Vortex until clear.
-
Note: Do not store this stock; prepare fresh to avoid precipitation upon freeze-thaw cycles.
-
-
Surfactant Addition: Add Tween 80 to the DMSO stock. Ratio: 1 part Tween 80 to 1 part DMSO stock. Vortex vigorously.
-
Aqueous Dilution: Slowly add the DMSO/Tween mix to the aqueous vehicle (Saline or 0.5% Methylcellulose) while vortexing.
-
Target Final Composition: 5% DMSO / 5% Tween 80 / 90% Saline.
-
-
Verification: Inspect for turbidity. If cloudy, sonicate at 37°C for 5 minutes. If precipitation persists, switch vehicle to 0.5% Methylcellulose to create a stable suspension rather than a solution.
Protocol B: In Vitro Competition Binding Assay
Objective: Determine pKi of Ro 1138452 against a radioligand (e.g.,
-
Membrane Prep: Harvest CHO-K1 cells stably expressing human IP receptor. Homogenize in ice-cold buffer (50 mM Tris-HCl, 10 mM
, 1 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet. -
Incubation: In 96-well plates, add:
-
50 µL Membrane suspension (10–20 µg protein).
-
50 µL
-Iloprost (Final conc ~ Kd, approx. 5–10 nM). -
50 µL Ro 1138452 (Concentration range:
M to M). -
Non-specific binding control: Add 10 µM unlabeled Iloprost or Cicaprost.
-
-
Equilibrium: Incubate at Room Temperature (25°C) for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Fit data to a one-site competition model to derive
and calculate using the Cheng-Prusoff equation:
Decision Guide: Selecting the Right Antagonist
Use this logic flow to determine which compound fits your experimental needs.
Figure 2: Decision matrix for IP antagonist selection.
References
-
Bley, K. R., et al. (2006). "RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists."[2] British Journal of Pharmacology, 147(3), 335–345.
-
Jones, R. L., et al. (2006). "Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations."[3] British Journal of Pharmacology, 149(2), 110–121.
-
Cayman Chemical. "Ro 113-8452 Product Information." Cayman Chemical Datasheet.
-
IUPHAR/BPS Guide to PHARMACOLOGY. "Prostanoid IP Receptor."
Sources
Use of Ro 1138452 to differentiate IP from other prostanoid receptor effects
Product Identity: Ro 1138452 (Synonym: CAY10441) Primary Target: Prostacyclin Receptor (IP) Mechanism: Competitive Antagonist
Executive Summary: The Precision of Ro 1138452
In the complex landscape of prostanoid signaling, where ligands like Iloprost and Prostacyclin (PGI
Unlike genetic knockouts, which are subject to developmental compensation, Ro 1138452 allows for acute interrogation of the IP receptor in adult physiological systems. However, its utility relies on a strict understanding of its selectivity profile—specifically its off-target affinity for Imidazoline I
Mechanistic Interventions & Signaling Architecture
To effectively use Ro 1138452, one must understand the canonical IP signaling cascade it disrupts. The IP receptor primarily couples to
Diagram 1: IP Receptor Signaling & Antagonist Intervention
This diagram illustrates the competitive blockade of the IP receptor by Ro 1138452, preventing the downstream cAMP-PKA cascade induced by agonists like Cicaprost.
Comparative Analysis: Selecting the Right Tool
Ro 1138452 is not the only tool available, but it is often the most potent. The table below compares it against its primary alternative, RO3244794, and broad-spectrum tools.
Table 1: Ro 1138452 vs. Alternatives
| Feature | Ro 1138452 (CAY10441) | RO3244794 | Genetic IP Knockout |
| Primary Utility | High Potency Acute Antagonism | High Selectivity Acute Antagonism | Chronic/Developmental Validation |
| Affinity ( | 9.3 (Human Platelets) | 7.7 (Human Platelets) | N/A |
| Selectivity Issues | Moderate affinity for Imidazoline I | Highly selective; negligible affinity for I | 100% Selective (theoretically), but risk of compensatory upregulation of EP receptors. |
| Pharmacokinetics | Short half-life; lower protein binding.[3] | Longer half-life; high protein binding. | Irreversible. |
| Best Use Case | In vitro mechanistic studies requiring maximal receptor blockade. | In vivo studies where I | Confirmation of drug specificity in disease models. |
Scientist's Insight: Use Ro 1138452 for in vitro work (platelets, smooth muscle) due to its superior potency. If you observe unexpected effects in tissues rich in PAF receptors (e.g., inflammatory leukocytes), validate with RO3244794 to ensure the effect isn't off-target.
Experimental Protocols
Protocol A: In Vitro Schild Analysis (Differentiation of IP vs. EP Effects)
Objective: Determine if a vasorelaxant response to Iloprost is mediated by IP or EP receptors.
Reagents:
-
Buffer: Krebs-Henseleit solution (gassed with 95%
/5% ). -
Agonist: Cicaprost (highly selective IP agonist) or Iloprost.[4]
-
Antagonist: Ro 1138452 (Stock: 10 mM in DMSO).
Workflow:
-
Preparation: Mount arterial rings (e.g., pulmonary artery) in organ baths. Pre-contract with phenylephrine (
). -
Equilibration: Allow tissues to stabilize for 60 mins, washing every 15 mins.
-
Dosing Strategy:
-
Control Group: Vehicle (DMSO < 0.1%).
-
Experimental Groups: Incubate with Ro 1138452 at increasing fixed concentrations (e.g., 1 nM, 10 nM, 100 nM ) for 30 minutes prior to agonist addition.
-
-
Curve Generation: Construct cumulative concentration-response curves (CCRC) for the agonist.
-
Analysis: Calculate the Dose Ratio (DR).
-
Result: If the curve shifts right in parallel with no depression of maximum response, and the Schild slope is ~1.0, the response is IP-mediated .
-
Differentiation: If a resistant component remains (non-parallel shift or plateau), the residual effect is likely mediated by EP4 or EP2 receptors.
-
Protocol B: In Vivo Formulation for Rodent Studies
Objective: Systemic administration to block IP-mediated nociception.
Formulation (Suspension for IP/PO):
-
Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
-
Preparation:
-
Dissolve Ro 1138452 in DMSO (Stock).
-
Add PEG300 and vortex.
-
Add Tween-80 and vortex.
-
Slowly add Saline while vortexing to prevent precipitation.
-
-
Dose Range: 1–10 mg/kg (i.v.) or 3–100 mg/kg (p.o.).[1][2][3]
-
Timing: Administer 30–60 minutes prior to challenge (e.g., carrageenan).
Decision Logic: Differentiating Receptor Subtypes
When an agonist like Iloprost produces an effect, it could be acting via IP, EP1, EP2, EP3, or EP4.[5] Use this logic flow to confirm IP involvement.
Diagram 2: Experimental Logic Flow
This flowchart guides the researcher through the decision process of attributing a biological response to the IP receptor using Ro 1138452.
References
-
Jones, R. L., et al. (2006).[5] "Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations."[4][5][6][7] British Journal of Pharmacology, 149(1), 110-120.[5]
-
Bley, K. R., et al. (2006).[4] "RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists." British Journal of Pharmacology, 147(3), 335-345.
-
Cayman Chemical. "CAY10441 (Ro 1138452) Product Information."[1]
-
Stitham, J., et al. (2003). "Design and synthesis of potent and selective prostacyclin receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 13(10), 1731-1734.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Publish Comparison Guide: Negative Controls for Experiments with Ro 1138452 Hydrochloride
Executive Summary: The Criticality of Control in IP Receptor Antagonism
Ro 1138452 hydrochloride (also known as CAY10441) is a high-affinity, selective antagonist of the Prostacyclin (IP) receptor.[1] While it is a "gold standard" tool for dissecting prostacyclin signaling, its utility is nuanced by specific off-target activities—most notably at the Imidazoline I2 and Platelet-Activating Factor (PAF) receptors.
This guide moves beyond simple vehicle controls to establish a self-validating experimental framework . To attribute a biological effect specifically to IP receptor blockade by Ro 1138452, you must systematically rule out off-target interference using the negative and comparative controls detailed below.
Mechanistic Context & Signaling Pathway[2][3][4]
Understanding the precise intervention point of Ro 1138452 is prerequisite to designing effective controls. The IP receptor is Gs-coupled; its activation leads to cAMP accumulation and downstream phosphorylation events that typically result in smooth muscle relaxation or inhibition of platelet aggregation.
Figure 1: Ro 1138452 competitively antagonizes the IP receptor, preventing Gs-mediated cAMP accumulation.[1]
Comparative Analysis of Negative Controls
A "negative control" in pharmacology is not just the absence of treatment; it is a condition that proves the observed effect is specific to the target mechanism.
Table 1: Hierarchy of Controls for Ro 1138452
| Control Type | Agent / Condition | Purpose | Scientific Rationale |
| Vehicle (Baseline) | DMSO (≤0.1%) | Establish baseline viability and solvent effects. | Ro 1138452 is insoluble in water; DMSO is required.[2] High DMSO affects cell membrane fluidity. |
| Selectivity (Negative) | PGE2 or PGD2 | Prove receptor specificity. | Ro 1138452 should NOT block effects mediated by EP or DP receptors. If it does, your concentration is too high (loss of selectivity). |
| Off-Target (Exclusion) | WEB 2086 (PAF Antagonist) | Rule out PAF receptor mediation. | Ro 1138452 binds PAF receptors (Ki ~53 nM). If an effect is blocked by Ro but also by WEB 2086, the effect is likely PAF-mediated, not IP-mediated. |
| Structural Comparator | Ro 32-44794 | Confirm IP-dependence via distinct chemotype. | Ro 32-44794 is a carboxylic acid derivative (Ro 1138452 is an imidazoline). It lacks the I2/PAF off-target profile. |
The "Self-Validating" Logic
-
Scenario: You treat cells with Ro 1138452 and observe a blockade of a response.[1][3][4][5]
-
Validation: You must repeat the experiment stimulating with PGE2 (an EP receptor agonist).
-
Result A: Ro 1138452 blocks PGE2 response → Invalid Experiment. Non-specific toxicity or overdose.
-
Result B: Ro 1138452 has no effect on PGE2 response → Valid Experiment. The blockade is specific to the IP receptor.[5]
-
Experimental Protocols
Protocol A: Preparation of Stable Stock & Vehicle Control
Ro 1138452 is hydrophobic. Improper solubilization leads to micro-precipitation, causing "false" inhibition data due to physical interference rather than pharmacological antagonism.
-
Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide).
-
Stock Concentration: Prepare a 10 mM stock (3.09 mg in 1 mL DMSO).
-
Note: Solubility limit is ~50 mg/mL, but 10 mM ensures easy calculation and prevents crashing out upon freeze-thaw.
-
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for >6 months.
-
Working Solution (The Critical Step):
-
Dilute the stock at least 1:1000 into the assay buffer to achieve the final working concentration (typically 1–10 µM).
-
Vehicle Control Prep: Create a "mock" stock of 100% DMSO. Dilute this exactly as you did the drug (e.g., 1:1000) to create the 0.1% DMSO vehicle control.
-
Protocol B: Functional Validation in Platelet Aggregation
This assay confirms the biological activity of Ro 1138452 against a known agonist (Cicaprost).
Reagents:
-
Agonist: Cicaprost (10 nM - 1 µM).
-
Antagonist: Ro 1138452 (1 µM).[5]
-
Control Agonist: PGD2 (Prostaglandin D2).
Steps:
-
Incubation: Incubate PRP with Ro 1138452 (1 µM) or Vehicle (DMSO) for 5 minutes at 37°C.
-
Why 5 mins? Sufficient for equilibrium binding without inducing receptor internalization.
-
-
Challenge (Specific): Add Cicaprost (IP agonist) to induce inhibition of aggregation.
-
Challenge (Negative Control): Add PGD2 (DP agonist) to a separate set of samples.
-
Expectation: Ro 1138452 + PGD2 = No Aggregation (Inhibition active).
-
Significance: This proves Ro 1138452 did not poison the platelets or block the DP receptor.
-
Decision Tree for Validating IP-Mediated Effects
Use this workflow to interpret your data rigorously.
Figure 2: Logical workflow to distinguish true IP receptor antagonism from off-target effects or toxicity.
References
-
Jones, R. L., et al. (2006). Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations.[3][4][5] British Journal of Pharmacology. Link
-
Cayman Chemical. (n.d.). CAY10441 (Ro 1138452) Product Information.[1][2][6] Cayman Chemical. Link
-
Clark, R. D., et al. (2004).[7] Discovery and SAR development of 2-(phenylamino) imidazolines as prostacyclin receptor antagonists. Bioorganic & Medicinal Chemistry Letters.[2][7] Link
-
Sharif, N. A., et al. (2008). Ro 1138452 and Ro 32-44794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists. British Journal of Pharmacology. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Ro 1138452 hydrochloride
Personal Protective Equipment (PPE) & Handling Guide: Ro 113-8452 Hydrochloride
Part 1: Risk Assessment & Mechanistic Rationale
The "Why" Behind the Protocol To handle Ro 113-8452 hydrochloride safely, one must understand its biological capability. This compound is not merely a chemical irritant; it is a potent, selective antagonist of the human prostacyclin (IP) receptor [1].
-
Physiological Impact: Endogenous prostacyclin (PGI2) binds to IP receptors to inhibit platelet aggregation and induce vasodilation.
-
Exposure Risk: Accidental systemic absorption of Ro 113-8452 (via inhalation of dust or transdermal solvent transport) blocks this pathway. Theoretically, this could lower the threshold for thrombotic events or vasoconstriction in susceptible individuals.
-
Physical State: As a hydrochloride salt, this compound exists as a fine crystalline powder. The electrostatic nature of hydrochloride salts increases the risk of aerosolization during weighing, making inhalation the primary route of exposure.
Standard of Care: In the absence of specific toxicology data (LD50) for this research compound, we apply the Precautionary Principle , treating it as a High Potency Active Pharmaceutical Ingredient (HPAPI) [2].
Part 2: Essential PPE & Engineering Controls
The following protection matrix is designed to create a self-validating safety barrier.
Table 1: PPE Specifications for Ro 113-8452 HCl
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | N95 (minimum) or P100 Respirator | Prevents inhalation of airborne particulates during the "open-vial" phase. Note: Surgical masks offer insufficient protection against fine chemical dust. |
| Dermal (Hands) | Double Nitrile Gloves (min 0.11mm thickness) | Outer Glove: Discard immediately upon contamination. Inner Glove: Acts as the final barrier. Nitrile provides superior resistance to the DMSO/Ethanol solvents often used to dissolve this compound. |
| Ocular | Chemical Splash Goggles | Safety glasses with side shields are insufficient for powders that can drift. Goggles seal the ocular cavity from dust entry. |
| Body | Lab Coat (Tyvek/Polypropylene) | Use a disposable coat with elastic cuffs to prevent powder migration up the wrist. Cotton coats can trap particulates in the weave. |
| Engineering | Class II Biological Safety Cabinet or Fume Hood | Mandatory. Never weigh this compound on an open bench. Airflow must be directional away from the user. |
Part 3: Operational Workflow (Step-by-Step)
This protocol minimizes the "Time at Risk"—the duration the compound is exposed to the open environment.
Phase 1: Preparation & Weighing
-
Static Control: Place an ionizing fan or anti-static gun inside the fume hood. Hydrochloride salts are prone to static charge, which causes powder to "jump" or disperse.
-
Taring: Place the weighing boat inside the balance inside the hood. Tare the balance.
-
Transfer: Open the source vial only inside the hood. Use a disposable spatula.
-
Critical Check: Do not tap the spatula on the side of the weigh boat; this launches particulates. Use a gentle rolling motion to deposit the powder.
-
-
Sealing: Re-cap the source vial immediately. Seal the weigh boat (or transfer to a pre-weighed vial) before removing it from the hood.
Phase 2: Solubilization (The "Liquid Risk")
Ro 113-8452 HCl is typically soluble in DMSO or Ethanol. Once in solution, the risk profile changes from inhalation to rapid transdermal absorption.
-
Solvent Addition: Add solvent (e.g., DMSO) slowly down the side of the vial to avoid displacing powder.
-
Vortexing: Cap tightly. Vortex inside the hood.
-
Labeling: Mark the vial clearly with "Potent IP Antagonist" and the concentration.
Phase 3: Waste Disposal
-
Solids: Contaminated spatulas, weigh boats, and outer gloves must go into a Hazardous Solid Waste container, not general trash.
-
Liquids: Aqueous or solvent waste containing Ro 113-8452 must be segregated into Cytotoxic/Potent Drug Waste streams, depending on institutional guidelines.
Part 4: Visualization of Safety Logic
Figure 1: Handling Workflow & Safety Checkpoints This diagram illustrates the critical control points where PPE and Engineering controls intersect to prevent exposure.
Caption: Operational flow for Ro 113-8452. Yellow nodes indicate high-risk steps requiring engineering controls. Red nodes represent failure modes.
Figure 2: Mechanistic Impact (The Biological "Why") Understanding the pathway clarifies why exposure control is critical.
Caption: Ro 113-8452 blocks the IP receptor, preventing natural vasodilation and platelet inhibition, necessitating strict handling to avoid systemic effects.
References
-
Jones, R. L., et al. (2006).[1] "Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations."[1] British Journal of Pharmacology, 149(5), 542–550.
-
Occupational Safety and Health Administration (OSHA). "Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs." United States Department of Labor.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
